Dodecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | dodecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dodecane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
| Record name | Dodecane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
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| Record name | Dodecane | |
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| Record name | Dodecane | |
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| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
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| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
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Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Dodecane | |
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Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
| Record name | N-DODECANE | |
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| Record name | n-Dodecane | |
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Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
| Record name | N-DODECANE | |
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| Record name | Dodecane | |
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| Record name | n-Dodecane | |
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Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
| Record name | n-Dodecane | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
| Record name | N-DODECANE | |
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| Record name | Dodecane | |
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| Record name | Dodecane | |
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| Record name | DODECANE | |
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| Record name | n-Dodecane | |
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| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
| Record name | N-DODECANE | |
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| Record name | N-Dodecane | |
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Synthesis and Production Methodologies of Dodecane
Sustainable Production of Dodecane
CO2-Free Hydrogen Production via Thermal Cracking with this compound
The concept of "turquoise hydrogen" involves the production of hydrogen from fossil fuels where carbon is isolated as solid carbon, thereby avoiding the generation of carbon dioxide (CO2). wikipedia.orgfishersci.be this compound has been extensively studied as a model compound for waste plastic pyrolysis recovery oil in the context of producing turquoise hydrogen through thermal cracking processes, particularly using an arc plasma torch. wikipedia.orgfishersci.befishersci.com
Detailed research findings illustrate the efficacy of this approach:
Plasma Thermal Cracking : Experiments utilizing arc plasma torches have demonstrated that the yield of hydrogen increases proportionally with the applied plasma power, achieving a maximum yield of 11.5% by mass. wikipedia.orgfishersci.be A critical advantage of this method is the absence of carbon oxide (CO and CO2) generation, ensuring a CO2-free hydrogen production pathway. wikipedia.orgfishersci.be
Valuable By-products : In addition to hydrogen, this process yields valuable by-products. Solid carbon yields can reach up to 66% with increased plasma power. Gaseous hydrocarbons are also produced, predominantly consisting of C2 series compounds (with an average content of 77%) and olefins (averaging a 0.67 fraction). wikipedia.orgfishersci.be This highlights plasma thermal cracking as a promising technology for simultaneously producing CO2-free hydrogen, solid carbon, and C2-olefins. wikipedia.orgfishersci.be
Catalyst-Free Plasma Reforming : Further studies have explored catalyst-free, low-temperature plasma reforming of n-dodecane within a gliding arc discharge (GAD) reactor. This technique aims for the co-generation of COx-free hydrogen and C2 hydrocarbons. This method has successfully achieved a high hydrogen selectivity of 76.7% and a n-dodecane conversion rate of 68.1%. fishersci.ca
The following table summarizes key findings from thermal cracking experiments using this compound:
| Parameter | Observation/Result | Source |
| Hydrogen Yield | Up to 11.5% (by mass), increasing with plasma power | wikipedia.orgfishersci.be |
| Carbon Oxide Generation | None (CO or CO2) | wikipedia.orgfishersci.be |
| Solid Carbon Yield | Up to 66%, increasing with plasma power | wikipedia.orgfishersci.be |
| Gaseous Hydrocarbons | Predominantly C2 series (77% average), olefins (0.67 fraction average) | wikipedia.orgfishersci.be |
| H2 Selectivity (GAD) | 76.7% at 68.1% n-dodecane conversion | fishersci.ca |
Laboratory-Scale Synthesis and Derivatization
This compound, while a relatively simple hydrocarbon, serves as a foundational molecule for various derivatization and functionalization processes in laboratory settings. wikipedia.org These modifications are crucial for imparting specific chemical properties or preparing this compound-based compounds for particular applications. This compound is frequently employed as a reagent in diverse laboratory procedures, including chemical synthesis and experimental work. wikipedia.org
Derivatization, in a broader chemical context, often involves modifying compounds to enhance their suitability for analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This typically entails removing acidic protons from functional groups like hydroxyl, carboxyl, amino, or thiol groups, which helps to decrease boiling points and improve the stability of the compounds for analysis. wikidata.org
Derivatization for Tailored Properties
The derivatization of this compound is undertaken to achieve specific properties in the resulting compounds, enabling their use in diverse applications. wikipedia.org
Starch Modification : In the development of non-food applications for starch, this compound has been utilized in solvent-free synthesis to produce starch esters. In this context, this compound plays a role in initiating hydrogen bond breaking and esterification, which are critical steps in modifying starch properties. atamanchemicals.com
Tailored Fuel Production : N-dodecane can undergo tailored reforming in an aqueous discharge reactor to selectively produce synthetic liquid fuels and syngas. By adjusting the reaction conditions, such as the addition of methane, the production of short-chain hydrocarbons and hydrogen gas can be enhanced. Conversely, the introduction of carbon dioxide can lead to an increased yield of oxygenated fuels, including 1-dodecanol. fishersci.ca
Surfactant Precursors : Dodecanol (B89629), a derivative of this compound, can be synthesized directly from methyl isobutyl ketone (MIBK) through a dual-bed catalyst system. In this process, C12 oxygenates are hydrogenated to form dodecanol. The resulting dodecanol serves as a feedstock for the production of widely used surfactants, such as sodium dodecylsulfate (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS). wikipedia.orgamericanelements.com
Functionalization with Specific Chemical Groups
Functionalization involves the deliberate attachment of specific chemical groups to the this compound backbone to introduce new chemical functionalities. wikipedia.orgwikipedia.org
Energetic Functional Groups : Research has focused on functionalizing this compound with energetic groups like azide (B81097) (N3), nitro (NO2), nitrate (B79036) ester (ONO2), and nitramine (NHNO2). These studies aim to understand the photolytic degradation pathways and assess the relative stability of these functionalized compounds when exposed to ionizing radiation. wikipedia.orgthegoodscentscompany.comwikidata.orgfishersci.be this compound (represented as D-H, where D = C12H25) acts as a stable molecular backbone, allowing for a direct comparison of the energetic functional groups' photolytic stability. wikipedia.orgthegoodscentscompany.comwikidata.org Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography, Raman spectroscopy, and Fourier transform infrared (FTIR) spectroscopy are employed to characterize the chemical changes resulting from functionalization and subsequent degradation. wikipedia.org
Graphene Oxide Paper Modification : Another application of functionalization is the solvent-free modification of graphene oxide paper. Aliphatic amines, including 1,12-diaminothis compound (B1677605) (DAD) and 1-octadecylamine (ODA), are used to functionalize graphene oxide paper under moderate heating. This process involves amidation and epoxy ring opening reactions, leading to improvements in the mechanical and thermal stability, as well as the electrical conductivity, of the graphene oxide paper. americanelements.com
Advanced Reaction Mechanisms and Kinetics of Dodecane
Dodecane Combustion Kinetics and Mechanisms
Low-Temperature Oxidation and Combustion
The low-temperature oxidation of n-dodecane is a complex process marked by a negative temperature coefficient (NTC) region, where fuel reactivity paradoxically decreases as temperature increases drexel.edumdpi.comllnl.govrpi.educore.ac.uk. This NTC behavior is typically observed around 700 K for n-dodecane drexel.edu.
The underlying chemical pathways in this regime involve a sequential two-step oxygenation of fuel radicals preprints.orgpnas.org. Initially, an oxygen molecule adds to a fuel radical (R), forming an alkylperoxy radical (ROO) preprints.orgpnas.org. This ROO radical then undergoes isomerization to yield a hydroperoxyalkyl radical (QOOH) preprints.orgpnas.orgrsc.org. A critical chain-branching step in low-temperature combustion is the subsequent addition of a second oxygen molecule to QOOH, which produces a hydroperoxyalkylperoxy radical (OOQOOH) preprints.orgpnas.org. Intramolecular hydrogen-atom abstraction from the carbon-hydrogen bond alpha to the hydroperoxy (-OOH) group in OOQOOH, followed by β-O-O scission, leads to the formation of highly oxygenated intermediates such as ketohydroperoxides (KHP) and the release of an hydroxyl (OH) radical preprints.orgpnas.org. The homolytic dissociation of the relatively weak O-O bond within KHP further generates additional radicals, thereby promoting chain branching and facilitating ignition preprints.org.
Experimental investigations using pressurized flow reactors have identified various stable intermediate species during n-dodecane oxidation in the low-temperature range (550-830 K) drexel.edu. These include carbon oxides (carbon monoxide (CO) and carbon dioxide (CO2)), light aldehydes (formaldehyde, acetaldehyde, and propanal), C12 alkylated tetrahydrofurans (e.g., 2-propyl-5-iso-pentyltetrahydrofuran), lactones (e.g., 5-methyl-dihydro-2(3H)-furanone and dihydro-2(3H)-furanone), and alkenes (e.g., ethene and 3-dodecene) drexel.edu. Discrepancies between kinetic model predictions and measured species profiles for formaldehyde (B43269), certain light unsaturated species, and carbon monoxide highlight areas requiring further model refinement drexel.edu.
The multistage low-temperature self-ignition of n-dodecane-air mixtures can manifest as a sequence of cool, blue, and hot flames mdpi.com. Cool flames arise from chain branching during the decomposition of alkyl hydroperoxide (C12H25O2H) mdpi.com. Blue flames are characterized by a bluish glow from excited formyl (CHO) and formaldehyde, with a considerably higher intensity than cool flames mdpi.com. The presence of inert gases can significantly influence cool-flame combustion; for example, helium dilution drastically increases the cool-flame extinction diameter compared to nitrogen, carbon dioxide, or xenon, while xenon dilution results in longer burning times with a smaller extinction diameter .
High-Temperature Oxidation and Combustion
In the high-temperature regime, the oxidation of n-dodecane is dominated by different reaction pathways compared to low temperatures cornell.edustanford.edu. At these elevated temperatures, the cracking of the fuel molecule into smaller hydrocarbon fragments (C1-C4 species) occurs rapidly and can be largely decoupled from the subsequent oxidation kinetics of these fragments stanford.eduresearchgate.net.
Detailed kinetic models for n-alkane combustion, including n-dodecane, are applicable above 850 K and comprehensively describe both high-temperature pyrolysis and oxidation processes cornell.eduresearchgate.net. These models often incorporate a global 4-species, 12-step reaction set to account for intermediate temperature chemistry cornell.edu. First-principles molecular dynamics studies indicate that prior to C-C bond dissociation, n-dodecane undergoes oxidation to form C12 species containing various functional groups such as C=O, -OH, -O-, and -COOH, accompanied by a substantial release of energy nih.govacs.org.
The predominant reactions in the early stages of high-temperature oxidation include H-abstraction, H-addition, intramolecular H transfer, and O-addition, with H-abstraction and O-addition reactions exhibiting the highest frequencies nih.govacs.org. Key radicals such as O2 molecules, H, OH, HO2, and O play crucial roles in promoting the oxidation of n-dodecane at high temperatures nih.govacs.org. For high-temperature combustion, simplified chemical kinetic models are often developed, assuming that fuel cracking is rapid relative to the oxidation of the resulting smaller molecular fragments stanford.edu. An example is JetSurF v.0.2, a detailed chemical kinetic model that describes the pyrolysis and oxidation kinetics of normal alkanes up to n-dodecane at high temperatures, and has been extensively validated against a wide range of experimental data stanford.edu.
Ignition Delay Times and Flame Characteristics
Ignition delay times (IDTs) are fundamental parameters that quantify a fuel's reactivity and are measured across broad ranges of temperatures, pressures, and equivalence ratios using experimental techniques such as rapid compression machines (RCM) and shock tubes (ST) rpi.eduresearchgate.netresearchgate.netacs.org.
N-dodecane exhibits characteristic NTC behavior in its ignition delay, where IDTs initially decrease with increasing temperature, then increase within the NTC region (typically around 700-800 K), and subsequently decrease again at higher temperatures drexel.edumdpi.comllnl.govrpi.educore.ac.ukresearchgate.net. This NTC effect becomes more pronounced at higher pressures rpi.edu. For n-dodecane, ignition delay times at high pressures (e.g., 40, 60, and 80 atm) demonstrate that fuel-rich mixtures (equivalence ratio φ = 2) have approximately 50% shorter IDTs compared to stoichiometric mixtures (φ = 1) rpi.edu. Furthermore, reduced oxygen concentrations lead to increased ignition delay times, with a more significant dependence observed within the NTC region rpi.edu.
Laminar flame speeds represent another critical flame characteristic used for validating chemical kinetic models cornell.edustanford.eduresearchgate.netnottingham.ac.ukacs.orgmdpi.com. Models are rigorously evaluated against experimental data under various conditions to ensure accurate prediction of flame propagation behavior mdpi.com. In spray combustion, the ignition process and the formation of pollutants are significantly influenced by turbulent mixing . A cool flame can initiate near stoichiometric mixture conditions and propagate towards the rich side, thereby transporting heat and radicals, which in turn affects the ignition delay and the formation of carbon monoxide . Experimental data for n-dodecane spray combustion under specific conditions have reported ignition delays of approximately 0.4 ms (B15284909) and flame lift-off lengths of about 16.1 mm .
Table 1: Representative Ignition Delay Times for n-Dodecane
| Pressure (atm) | Equivalence Ratio (φ) | Temperature Range (K) | Ignition Delay (ms) | Source |
| 40, 60, 80 | 1.0, 2.0 | 775–1160 | Varies significantly with T, P, φ | rpi.edu |
| 15–34 | 0.5, 1.0 | 727–1422 | Varies significantly with T, P, φ | researchgate.net |
| 8, 15 | 0.5–1.5 | 621–1320 | Varies significantly with T, P, φ | researchgate.net |
Chemical Kinetic Model Development and Validation
The development of accurate chemical kinetic models for n-dodecane is paramount for the effective simulation and optimization of combustion processes, particularly for its role as a surrogate in jet fuels and diesel llnl.govcornell.edustanford.eduresearchgate.netnottingham.ac.ukacs.org. These models are designed to comprehensively describe the oxidation pathways across both low and high-temperature regimes llnl.govcornell.eduresearchgate.net.
Models undergo rigorous validation against a broad spectrum of experimental data, including fuel pyrolysis in plug flow and jet-stirred reactors, laminar flame speeds, species concentration profiles, and ignition delay times measured behind reflected shock waves cornell.edustanford.eduresearchgate.netresearchgate.netnottingham.ac.ukacs.orgmdpi.comacs.orgaiaa.org. Noteworthy examples of detailed and reduced kinetic mechanisms for n-dodecane include those developed by Sarathy et al., Westbrook et al., MzИ-Ahmed et al., and the JetSurF mechanism cornell.edu. Additionally, Biet et al. and Ranzi et al. have proposed models that are applicable across a wide range of temperatures cornell.edu.
A comprehensive chemical kinetic model for n-dodecane oxidation can comprise hundreds of species and thousands of elementary reactions. For instance, one improved kinetic model for n-dodecane was developed incorporating 737 species and 3629 reactions, with updated rate coefficients derived from recent literature researchgate.net. Simplified or reduced mechanisms are also developed to ensure computational efficiency while maintaining accuracy for specific operating conditions llnl.govstanford.edunottingham.ac.ukpku.edu.cn. Mechanism reduction techniques, such as the direct relation graph with error propagation (DRGEP) and isomer lumping methods, are employed to derive compact and reliable reaction schemes llnl.govnottingham.ac.uk. These reduced models are then validated against more detailed mechanisms and experimental data, confirming their ability to accurately capture key combustion behaviors, including low-temperature heat release and NTC effects llnl.gov.
The JetSurF model, a product of multi-university collaboration, specifically describes the pyrolysis and oxidation kinetics of normal alkanes up to n-dodecane at high temperatures and has undergone extensive validation stanford.edu. The development of kinetic models also extends to branched dodecanes, such as 2,6,10-trimethyl this compound, which necessitate complex models due to their asymmetric molecular structures acs.orgacs.org.
Influence of Nanobubbles on Combustion Mechanism
Information regarding the specific influence of nanobubbles on the combustion mechanism of this compound was not found within the scope of the provided search results.
Soot Formation Mechanisms in this compound Combustion
Soot formation during n-dodecane combustion is a complex phenomenon influenced by factors such as temperature, oxygen availability, and the presence of aromatic compounds nasa.govaiaa.orgnasa.govosti.govharvard.edu. Reactive molecular dynamics (MD) simulations are frequently employed to investigate the mechanisms of soot formation from n-dodecane, particularly under conditions relevant to internal combustion engines (e.g., 2500-3500 K and 70-75 bar) nasa.govaiaa.orgnasa.gov.
The pyrolysis of n-dodecane is a prerequisite for the formation of carbon clusters that eventually lead to soot nasa.govaiaa.orgnasa.gov. At high temperatures (e.g., 2500 K), the initial aromatic species formed from the decomposition of n-dodecane are phenyl radicals, which can act as nucleation sites for the subsequent growth into larger carbon clusters nasa.govaiaa.orgnasa.gov. The pyrolysis rate of n-dodecane can be slightly enhanced by the addition of aromatic compounds (such as m-xylene) and oxygen nasa.govaiaa.orgnasa.gov. The presence of these components introduces a greater variety of pathways and intermediates into the reaction network nasa.gov.
Soot formation is governed by a dynamic competition between soot formation and oxidation rates harvard.edu. Large Eddy Simulation (LES) studies of n-dodecane spray flames indicate that a rapid increase in soot mass during the early stages of formation is attributable to a favorable region characterized by a high equivalence ratio (ϕ > 1.5) and elevated temperatures (T > 1800 K) for soot formation harvard.edu. The phenomenon known as the "soot spike," where the total soot mass reaches a peak value, coincides with the plateau of soot precursor mass. This spike is attributed to the continuous increase of oxidizing species in the system, leading to a more dominant oxidation process over the formation process harvard.edu. Detailed chemical kinetic mechanisms, especially those that provide a comprehensive description of polycyclic aromatic hydrocarbon (PAH) formation, are crucial for accurately modeling soot formation osti.gov. However, achieving accurate predictions for both global combustion metrics (like ignition delay and flame speed) and PAH formation is challenging and often necessitates larger, computationally intensive mechanisms osti.gov.
This compound Pyrolysis Studies
Pyrolysis, the thermal decomposition of organic compounds in the absence of oxygen, is a fundamental process in the breakdown of hydrocarbons like this compound. Understanding the kinetics and mechanisms of this compound pyrolysis is vital for applications ranging from fuel processing to thermal management in high-speed vehicles.
Kinetic Modeling of Pyrolysis
Detailed kinetic models are essential for predicting the behavior of this compound during thermal decomposition. Researchers have developed comprehensive kinetic models for n-dodecane pyrolysis, often comprising hundreds of species and thousands of reactions. For instance, one detailed kinetic model for the thermal decomposition of n-dodecane was proposed, consisting of 1175 reactions involving 175 molecular and 2 radical species arxiv.org. This model was primarily validated using experimental data obtained from a plug flow reactor at temperatures between 950 K and 1050 K and residence times ranging from 0.05 to 0.2 seconds arxiv.org.
Kinetic models have also been developed to describe n-dodecane pyrolysis across various pressure and temperature ranges, from 750 K to 1430 K and pressures from 0.0066 to 1 atm repec.orgresearchgate.net. Rate of production analysis in these models indicates that H-abstraction and C-C bond fission reactions are the primary consumption pathways for n-dodecane repec.orgresearchgate.net. Beta-C-C scission reactions of alkyl radicals are significant contributors to the formation of alkenes, which are subsequently consumed via allylic C-C fission reactions repec.orgresearchgate.net. Benzene (B151609), a soot precursor, is largely formed from the recombination of C3 species repec.orgresearchgate.net.
The thermal cracking of n-dodecane can be categorized into three distinct regions based on fuel conversion, chemical heat sink, and gas production rates: primary, secondary, and severe cracking acs.org. In the primary cracking region, fuel conversion rates are typically below 13%, with liquid products primarily consisting of chain alkanes and alkenes, and a one-step global reaction kinetics model can be applied acs.org. The secondary cracking region is characterized by a rapid increase in chemical heat sink, fuel conversion, and gas production, along with the appearance of monocyclic aromatic hydrocarbons (MAHs) and cycloalkenes acs.org. A kinetic model involving three reactions is proposed for this region, considering the thermal decomposition of chain alkanes and alkenes leading to MAHs and cycloalkenes acs.org. Severe cracking occurs at fuel conversion rates above 71%, marked by a rapid increase in the concentration of monocyclic and polycyclic aromatic hydrocarbons (PAHs) acs.org.
Furthermore, plasma-assisted kinetic models have been developed to study the pyrolysis and oxidation of n-dodecane/O₂/N₂ mixtures at low temperatures, demonstrating that nanosecond discharges can significantly accelerate these processes nsf.gov.
Experimental Studies on Pyrolysis
Experimental investigations into n-dodecane pyrolysis have been conducted in various reactor setups to understand its thermal decomposition behavior and product distribution. Studies have utilized batch reactors, plug flow reactors, and jet-stirred reactors to explore a wide range of conditions arxiv.orgresearchgate.net.
For instance, the thermal decomposition of n-dodecane has been studied in a jet-stirred reactor at temperatures ranging from 793 K to 1093 K, residence times between 1 and 5 seconds, and atmospheric pressure arxiv.org. Major products identified include hydrogen, ethylene (B1197577), methane, ethane, 1,3-butadiene, and 1-alkenes from ethylene to 1-undecene (B165158) arxiv.org. At higher temperatures and longer residence times, products such as acetylene, allene, propyne, cyclopentene, 1,3-cyclopentadiene, and aromatic compounds (from benzene to pyrene (B120774), including naphthalene) have also been observed arxiv.org. Generally, increasing residence time or temperature leads to an increase in the mole fractions of products like hydrogen, ethylene, and aromatic compounds arxiv.org. Conversely, 1-alkenes (from 1-butene (B85601) to 1-undecene) initially increase with temperature and residence time but then decrease, suggesting they are primary products that further decompose arxiv.org.
Pyrolysis experiments have also been performed in flow reactors at various pressures (0.0066, 0.039, 0.197, and 1 atm) and temperatures (750 K to 1430 K) repec.orgresearchgate.net. These studies evaluate mole fractions of n-dodecane, argon, and pyrolysis products, including active radicals repec.orgresearchgate.net. The reactivity of n-alkanes during pyrolysis has been observed to increase with carbon chain length, with n-tetradecane decaying fastest, followed by n-dodecane and n-decane repec.orgresearchgate.net.
In the intermediate temperature regime (1000 K - 1300 K), n-dodecane pyrolysis and oxidation kinetics have been investigated in a variable pressure flow reactor researchgate.netnist.gov. Real-time gas chromatography was used to collect species time history data for n-dodecane, oxygen, and 12 intermediate product species over residence times of 1-40 ms researchgate.netnist.gov. These experiments revealed that fuel oxidation proceeds through an early pyrolytic stage where the fuel breaks down into smaller alkene fragments (mostly C2-4 alkenes), followed by a late oxidation stage where these fragments oxidize to CO via C1-C4 chemistry pathways, forming intermediates like CH₂O, C₂H₂, C₂H₆, and CH₄ researchgate.netnist.gov.
Radiolytic Degradation of Functionalized Dodecanes
The stability of energetic materials, including functionalized dodecanes, to ionizing radiation is critical for their safe handling and storage in various environments, including those exposed to radiation fields researchgate.netosti.govnih.gov.
Stability to Ionizing Radiation
Studies have investigated the radiolytic degradation of this compound substituted with common energetic functional groups: azide (B81097) (D-N₃), nitro (D-NO₂), nitrate (B79036) ester (D-ONO₂), and nitramine (D-NHNO₂) researchgate.netosti.govnih.gov. These compounds were gamma-irradiated with ⁶⁰Co to assess their relative stability to ionizing radiation researchgate.netosti.govnih.gov.
The general trend observed for susceptibility to radiolytic damage, from most to least susceptible, is: D-ONO₂ > D-N₃ > D-NHNO₂ > D-NO₂ researchgate.netosti.govnih.gov. This trend aligns with the relative stability of these functional groups to other insults such as photolysis, thermolysis, and explosive events researchgate.netosti.govnih.gov. A key finding is that much of the damage to these molecules occurs on the energetic functional group itself, often concentrating on the "trigger linkage," which is considered the weakest bond in the molecule researchgate.netosti.govnih.gov.
Chemical Changes and Degradation Pathways
Chemical changes induced by ionizing radiation were assessed using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography of both condensed and gas phases, Raman spectroscopy, and Fourier transform infrared (FTIR) spectroscopy researchgate.netosti.govnih.govrsc.org.
For the nitrate ester functional group (D-ONO₂), the most probable degradation pathway involves the cleavage of the O-NO₂ bond, also known as the trigger linkage nih.govaip.org. Products indicative of this scission include aldehydes and alcohols, where the NO₂ is released but the oxygen remains with the parent molecule nih.govosti.gov. Shorter chain nitrate esters were also observed, indicating that chain scission of the this compound backbone also occurs nih.govosti.gov.
For the this compound backbone itself, regardless of functionalization, most of the degradation involves the removal of hydrogen atoms, leading to the formation of hydrogen gas and various alkenes nih.gov. Carbon-carbon bonds also undergo scission, resulting in shorter chain alkanes and alkenes, though to a lesser extent than hydrogen abstraction nih.gov.
Photolytic Decomposition of Energetically Functionalized Dodecanes
The photolytic stability of energetic functional groups attached to a this compound backbone is crucial for understanding the behavior of explosives and related materials when exposed to light, particularly in environmental conditions acs.orgacs.orgnih.gov.
Computational studies have modeled the photolytic degradation of this compound substituted with azide, nitro, nitrate ester, and nitramine energetic functional groups acs.orgacs.orgnih.gov. A significant finding is that excitons, regardless of their initial formation location, tend to localize on the energetic functional group acs.orgacs.orgnih.govresearchgate.net. This localization means that the predominant degradation pathway involves the decomposition of the energetic functional group itself acs.orgacs.orgnih.gov.
Two excitation energies, 4 eV and 8 eV, were chosen for photolytic calculations acs.orgresearchgate.net. The 4 eV excitation primarily targets the energetic functional group, while the 8 eV excitation targets the alkane backbone acs.orgresearchgate.net. At low excitation energies (4 eV), the exciton (B1674681) is created directly on the functional group, facilitating bond breaking without the need for energy transfer acs.orgnih.govresearchgate.net. At high excitation energies (8 eV), energy transfer concomitant with electronic relaxation moves the exciton from higher energy states localized on the this compound backbone to lower energy states localized on the energetic group, enabling bond breaking at these energetic sites acs.orgnih.govresearchgate.net.
The most probable decomposition pathway for functionalized dodecanes is the cleavage of the trigger linkage, which is the weakest bond in the molecule nih.gov. For azide-containing materials, the N-N₂ bond is considered the trigger linkage nih.gov. For nitro, nitrate ester, and nitramine classes, the dissociation of NO₂ is the most probable decomposition pathway at both 4 eV and 8 eV nih.gov.
The quantum yields (QY) for NO₂ dissociation vary with the functional group and excitation energy, as shown in the table below nih.gov:
Table 1: Quantum Yields (QY) for NO₂ Dissociation in Functionalized Dodecanes nih.gov
| Functionalized this compound | QY at 4 eV | QY at 8 eV |
| D-NO₂ | 0.301 | 0.187 |
| D-ONO₂ | 0.651 | 0.405 |
| D-NHNO₂ | 0.577 | 0.288 |
For unfunctionalized this compound (D-H), only high-energy (8 eV) excitation dynamics were performed, as the molecule is optically inactive below 7 eV nih.govresearchgate.net. The most common decomposition pathway observed for unfunctionalized this compound following 8 eV excitation was the loss of hydrogen gas (H₂), with a quantum yield of 0.45 nih.gov. Other pathways included H⁺/⁻ elimination (QY = 0.022) and C-C bond breaking of the alkyl chain (combined QY = 0.004) nih.gov. These findings are consistent with vacuum UV photolysis experiments on liquid n-alkanes nih.gov.
Exciton Localization and Degradation Pathways
For this compound, exciton localization and degradation pathways are primarily observed and studied in the context of functionalized dodecanes, where energetic functional groups are attached to the this compound backbone. In such molecules, excitons, which are excited electronic states, tend to localize on these energetic functional groups regardless of where they were initially formed acs.orgnih.govrsc.orgresearchgate.net. This localization is a key factor in determining the predominant degradation pathway.
At low excitation energies (e.g., 4 eV), excitons are initially generated on the energetic functional group and remain localized there due to the lowest energy electronic states being associated with that group, preventing spatial energy transfer to the this compound backbone acs.orgnih.gov. However, at high excitation energies (e.g., 8 eV), excitons can initially localize on the this compound backbone but quickly undergo spatial energy transfer to the energetic functional group as they relax to lower energy electronic states acs.orgnih.govrsc.orgresearchgate.net. This energy transfer concentrates the excess electronic energy on the functional group, leading to its degradation through bond breaking at these energetic sites acs.orgnih.gov. While some high-energy excitations may suggest degradation of the alkane chain, these pathways are significantly less likely compared to the degradation of the energetic functional group acs.orgnih.gov. This mechanism implies that the functional group itself is the primary site of degradation, rather than the this compound backbone rsc.org.
Hydroisomerization Reactions of n-Dodecane
Hydroisomerization is a critical process for upgrading n-alkanes, such as n-dodecane, into branched isomers. This transformation is essential for improving the cold flow properties (e.g., freezing point, pour point, viscosity) and cetane number of fuels like diesel and sustainable aviation fuels researchgate.net. The reaction typically employs bifunctional catalysts that combine a noble metal site for dehydrogenation/hydrogenation with an acidic site for skeletal isomerization mdpi.comresearchgate.nettandfonline.com.
Catalyst Systems (e.g., Pt/L Zeolite, Pt/SAPO-11)
Various catalyst systems have been developed for the hydroisomerization of n-dodecane, with platinum (Pt) supported on zeolites being among the most effective.
Pt/SAPO-11 Catalysts: Platinum supported on silicoaluminophosphate-11 (SAPO-11) zeolites has shown high selectivity towards skeletal isomers in n-dodecane hydroisomerization researchgate.net. Optimal selectivity is typically achieved around 300–320 °C researchgate.netacs.org. The performance of Pt/SAPO-11 catalysts is influenced by several factors, including the platinum particle size, its dispersion, the location of platinum on the support, and its valence state acs.orgnih.gov. The number of Brønsted acid sites and Pt crystal planes also plays a significant role in determining the selectivity of iso-dodecane acs.orgnih.gov. For instance, catalysts derived from Pt(NH₃)₄(NO₃)₂ precursors have demonstrated superior hydroisomerization activity and selectivity, achieving up to 76% conversion and 84% isomerization selectivity under specific conditions (320 °C, atmospheric pressure, H₂/n-C₁₂ ratio of 15.0, LHSV of 4.0 h⁻¹) acs.orgnih.gov. Novel metal preloading strategies have also led to enhanced performance, yielding up to 99% liquid product and 84% isomer yield by optimizing the metal-acid balance rsc.org.
Pt/L Zeolite Catalysts: Platinum supported on L zeolite (Pt/HL) catalysts has also been investigated for n-dodecane hydroisomerization. Compared to Pt/SAPO-11, Pt/HL catalysts have demonstrated higher stability, good regeneration properties, and favorable catalytic activity and selectivity towards branched isomers, particularly under relatively low reaction pressures scientific.net. The modification of L zeolite, such as through ion-exchange, citric acid treatment, and hydrothermal treatment, can significantly improve its Si/Al ratio while maintaining high crystallinity, which is beneficial for catalytic performance scientific.net.
Other notable catalyst systems include Pt/ZSM-22 and Pt/ZSM-48, which are also effective due to their specific pore structures and tunable acidity researchgate.nettandfonline.comresearchgate.netrsc.orgrsc.org.
Influence of Zeolite Channel Structure and Acidity on Selectivity
The channel structure and acidity of zeolites are critical parameters dictating the selectivity and activity of hydroisomerization catalysts.
Zeolite Channel Structure: Zeolites with specific pore dimensions exhibit shape selectivity, favoring the formation of desired branched isomers while suppressing unwanted cracking reactions. Medium-pore zeolites, such as SAPO-11, ZSM-22, and ZSM-48, are particularly effective. Their one-dimensional 10-membered ring (10-MR) channels allow for the diffusion of mono-branched hydrocarbons while hindering the formation of bulkier multi-branched isomers, which are more susceptible to cracking tandfonline.comresearchgate.netresearchgate.net. For example, ZSM-12, with its larger pore size (12-MR channels), shows preferential activity for bulky alkanes and high selectivity towards multi-branched isomers mdpi.com. Hierarchically structured zeolites with shortened channel lengths and interconnected nanocrystalline domains forming mesopores can further mitigate diffusion limitations and improve catalytic performance mdpi.com.
Acidity: The acidic properties of the zeolite support, particularly the strength and density of Brønsted acid sites, are paramount for the skeletal rearrangement of n-dodecane. Brønsted acid sites accelerate the skeletal rearrangement rate mdpi.comresearchgate.netrsc.org. An optimal balance between metal sites (for dehydrogenation/hydrogenation) and acid sites (for isomerization) is crucial to achieve high isomer yield and minimize cracking mdpi.comrsc.orgcsic.es. Strong acid sites can lead to excessive cracking, reducing the selectivity to desired isomers researchgate.netrsc.org. The silicon-to-aluminum (SiO₂/Al₂O₃) ratio of the zeolite also influences its acidity, with higher ratios often leading to increased isomerization selectivity but decreased conversion researchgate.net. The ability of the carbenium ion intermediates to quickly undergo hydrogenation on Pt nanoparticles, shortening their residence time on acid sites, effectively avoids cracking reactions rsc.org.
Oxidation and Degradation Mechanisms (General)
The oxidation and degradation of n-dodecane are complex processes that can occur under various conditions, leading to a wide range of products. These mechanisms are crucial for understanding fuel stability and combustion behavior.
The degradation of n-dodecane can yield a variety of soluble products, including C₅-C₁₀ n-alkanes, 1-alkenes, C₇-C₁₀ aldehydes, tetrahydrofuran (B95107) derivatives, dodecanol (B89629) and dodecanone isomers, dodecyl hydroperoxide (ROOH) decomposition products, and C₂₄ alkane isomers nasa.govaiaa.orgosti.gov. At higher temperatures (e.g., 1000–1300 K), the process involves the decomposition of the fuel and its intermediates, with the intermediate decomposition often being the rate-limiting step acs.org. Pyrolysis of n-dodecane typically involves C-C β-scission, forming smaller alkenes and alkanes. Additionally, hydrogen atom abstraction can produce various n-dodecyl radicals, which then decompose via C-C bond β-scission to C₃ to C₁₁ alkenes acs.org. Detailed kinetic models have been developed to describe the oxidation and pyrolysis of n-dodecane across a wide range of temperatures and pressures acs.orgresearchgate.netosti.govosti.govresearchgate.netcornell.edu.
Autoxidation Processes
Autoxidation is a radical chain mechanism that occurs in n-dodecane, particularly at lower temperatures (typically below 300 °C), driven by the presence of dissolved oxygen nasa.govosti.govnih.govresearchgate.net. The process involves several steps:
Initiation: Formation of alkyl radicals (R•).
Propagation: Alkyl radicals react with oxygen to form alkyl peroxyl radicals (ROO•). These peroxyl radicals then react bimolecularly with the fuel (n-dodecane) to primarily yield alkyl hydroperoxides (ROOH) nasa.govosti.govnih.gov. The alkyl peroxyl radical can also undergo self-termination and unimolecular isomerization and decomposition reactions nasa.gov.
Termination: The formation of stable species, such as hydroperoxides, marks the termination of the autoxidation process nih.gov.
Products formed during autoxidation include alkyl hydroperoxides, C₁₂ alcohols, C₁₂ ketones, and tetrahydrofuran derivatives nasa.govaiaa.orgosti.gov. The concentration of hydroperoxides increases as oxygen is consumed nih.gov. The rate of autoxidation can be influenced by various additives; for example, certain metal complexes like copper-containing heterocyclic compounds (Cu-Het) can inhibit the oxidation rate, while others like cobalt-containing complexes (Co-Het) can accelerate it functmaterials.org.ua. Sulfur compounds can also affect the rate of autoxidation osti.gov.
Influence of Temperature and Reactant Progress
Influence of Temperature: Temperature significantly impacts the degradation pathways and kinetics of n-dodecane.
Low to Moderate Temperatures (below ~300 °C): Autoxidation processes dominate, characterized by alkyl peroxyl radical reactions and the formation of hydroperoxides nasa.govosti.gov.
Intermediate Temperatures (550–830 K): n-dodecane can exhibit negative temperature coefficient (NTC) behavior, where its reactivity initially peaks around 700 K and then decreases with increasing temperature before rising again at higher temperatures researchgate.net.
High Temperatures (above ~300 °C, up to 1739 K): Pyrolysis and thermal decomposition become prominent, involving C-C bond scission and the formation of smaller alkanes and 1-alkenes nasa.govacs.orgresearchgate.net. Higher temperatures generally favor the formation of 1-alkenes acs.org.
Secondary Organic Aerosol (SOA) Formation: In the context of atmospheric oxidation, lower temperatures can promote oligomerization reactions in the particle phase, leading to the formation of larger SOA molecules with higher hydrogen-to-carbon (H/C) ratios and lower oxygen-to-carbon (O/C) ratios compared to products formed at room temperature copernicus.org.
Data Tables
Table 1: Representative Hydroisomerization Performance of Pt/SAPO-11 Catalyst
| Catalyst Type | Pt Precursor | Reaction Temperature (°C) | n-Dodecane Conversion (%) | Iso-dodecane Selectivity (%) |
| Pt/SAPO-11 | Pt(NH₃)₄(NO₃)₂ | 320 | 76.1 | 84.2 |
| Pt/SAPO-11 | Traditional Impregnation | - | - | 52 (max) |
| Pt/SAPO-11 | Novel Pre-loading | - | - | 84 (isomer yield) |
Note: Data compiled from acs.orgnih.govrsc.org. Specific conversion for traditional impregnation and novel pre-loading methods were not consistently reported with selectivity in the snippets, so "max" and "isomer yield" are used where appropriate.
Table 2: Influence of SiO₂/Al₂O₃ Ratio of Pt/Y Zeolites on n-Dodecane Hydroisomerization
| Zeolite Type (Pt/Y) | SiO₂/Al₂O₃ Ratio | n-Dodecane Conversion | Isomerization Selectivity |
| HY | 5.1 | Decreased | Increased |
| HY | 80 | Best Activity | Increased |
| HY | 200 | Decreased | Increased |
Note: Data indicates trends rather than specific numerical values as per source researchgate.net.
Analytical Methodologies and Characterization of Dodecane Systems
Chromatographic Techniques
Chromatographic methods are indispensable for separating and quantifying components within complex mixtures, with Gas Chromatography (GC) being a primary tool for volatile and semi-volatile compounds like dodecane.
Gas Chromatography (GC) stands as a standard and reference method for the analysis of this compound due to its high efficiency in separating volatile organic compounds. This compound itself is frequently utilized as a reference substance in GC applications, serving as a benchmark for retention times and detector responses adventchembio.combritiscientific.comcymitquimica.com.
GC systems typically involve an injection port, a chromatographic column, and a detector. For this compound analysis, common GC settings include an injection temperature of 250 °C and a carrier gas, such as nitrogen, at a flow rate of 50 mL/min protocols.io. Sample injection volumes are often around 1 µL protocols.io. Temperature programming is frequently employed to optimize separation, for instance, starting at 100 °C for 1 minute, ramping at 5 °C/min to 160 °C (with a 2-minute hold), and then at 10 °C/min to 240 °C protocols.io.
GC analysis of n-dodecane typically reveals a single main peak, although minor impurity peaks may also be observed researchgate.net. Advanced GC systems, such as the Shimadzu Nexis GC-2030, incorporate high-sensitivity detectors like the Flame Ionization Detector (FID), offering high sensitivity for compounds including this compound (e.g., < 1.2 pg C/s related to this compound) petro-online.com. These instruments are designed for high reproducibility and can be equipped with advanced flow controllers (AFC) for precise flow management petro-online.com.
This compound is also used as a "keeper" solvent in sample preparation for GC/MS (B15284909) analysis of organic pollutants. While effective for low-volatility compounds, its use can sometimes lead to peak distortion for more volatile analytes due to the reversed solvent effect nih.gov.
The application of GC extends to the quantitative analysis of various compounds within a this compound matrix, such as sesquiterpenoids, utilizing autosampler-assisted gas chromatographs for routine analysis protocols.io.
Table 1: Typical Gas Chromatography Parameters for this compound Analysis
| Parameter | Value | Unit | Source |
| Injection Temperature | 250 | °C | protocols.io |
| Injection Volume | 1 | µL | protocols.io |
| Carrier Gas | Nitrogen (N₂) | - | protocols.io |
| Carrier Gas Flow Rate | 50 | mL/min | protocols.io |
| FID Sensitivity | < 1.2 | pg C/s | petro-online.com |
| Column Type | Capillary, SE-30 | - | nasa.gov |
| Column Efficiency | 93% for this compound | % | nasa.gov |
This table is intended to be interactive.
Cryogenic chromatography, often involving cryogenic trapping, is a specialized technique employed to enhance the separation and detection of analytes, including this compound, in complex matrices. This method focuses on concentrating volatile samples by cooling a section of the GC column, typically near the inlet, to very low temperatures nasa.govresearchgate.netnih.gov.
The principle involves trapping analytes in a cold region, allowing for their accumulation and subsequent rapid remobilization by ohmic heating or other rapid temperature increases nasa.govresearchgate.netnih.gov. This process significantly reduces peak width and consequently increases detection limits and sensitivity researchgate.netnih.gov. For instance, studies have shown that with a 25 cm capillary column between the trap and detector, the calculated plate height for this compound can be as low as 0.082 mm, equivalent to 12,100 plates/m, which is a substantial improvement compared to analysis on a longer column without trapping researchgate.netnih.gov. The solute can be effectively trapped within the first 1 cm or less of the column in the cold trap researchgate.netnih.gov.
Cryogenic modulation is also a key component in comprehensive two-dimensional gas chromatography (GC×GC), where it separates two serial capillary columns. This allows for the resolution of a significantly higher number of peaks compared to one-dimensional GC, enabling a more detailed analysis of complex mixtures containing this compound and other volatile organic compounds plos.org. This technique has been applied in fields such as the detection of human volatome, where this compound has been identified among other VOCs plos.org.
Gas Chromatography (GC) as a Standard and Reference
Spectroscopic Analyses
Spectroscopic methods provide complementary information to chromatography, offering detailed insights into the molecular structure, functional groups, and purity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and purity assessment of this compound. The distinct chemical environments of hydrogen and carbon atoms within the this compound molecule yield characteristic signals in their respective NMR spectra.
For n-dodecane (CH₃(CH₂)₁₀CH₃), the ¹H NMR spectrum typically exhibits signals corresponding to the methyl protons at the ends of the chain and the methylene (B1212753) protons along the chain rsc.orgchemicalbook.com. For example, characteristic peaks for n-dodecane are observed around 0.88 ppm (terminal CH₃ protons) and 1.25 ppm (bulk CH₂ protons) rsc.org. Additional minor peaks might appear due to impurities or specific experimental conditions rsc.org.
¹³C NMR spectroscopy provides information about the carbon backbone. The spectrum of n-dodecane shows distinct signals for the methyl carbons and the various methylene carbons along the chain, reflecting their different chemical shifts nih.govspectrabase.com. NMR spectroscopy is also employed to confirm the structure and purity of this compound and its derivatives synthesized for research purposes rsc.org. Furthermore, NMR can be used to investigate the adsorption behavior of this compound on surfaces like graphite (B72142), demonstrating the formation of solid adsorbed layers nih.gov.
Table 2: Characteristic ¹H NMR Chemical Shifts for n-Dodecane
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Source |
| Terminal CH₃ | 0.88 | Triplet | rsc.org |
| Bulk CH₂ | 1.25 | Multiplet | rsc.org |
This table is intended to be interactive.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. The vibrational modes of the C-H bonds in alkanes like this compound produce characteristic absorption bands.
For n-dodecane, key FTIR characteristic peaks include:
2955 cm⁻¹: Corresponding to the asymmetric stretching vibration of the terminal methyl (CH₃) groups rsc.org.
2923 cm⁻¹: Attributed to the asymmetric stretching vibration of the methylene (CH₂) groups within the chain rsc.org.
2871 cm⁻¹: Associated with the symmetric stretching vibration of the methylene (CH₂) groups rsc.org.
These strong C-H stretching bands are prominent in the FTIR spectrum of this compound rsc.orgnist.govchemicalbook.com. FTIR spectroscopy is also applied in studies involving this compound as a solvent, for instance, to discriminate and quantify degradation products like dibutyl phosphate (B84403) in tributyl phosphate/n-dodecane/nitric acid solvent systems acs.org. Multivariate analysis of FTIR spectral data facilitates the development of regression models for real-time quantification, demonstrating its applicability for online monitoring of solvent degradation acs.org.
Table 3: Characteristic FTIR Absorption Bands for n-Dodecane
| Wavenumber (cm⁻¹) | Assignment | Source |
| 2955 | CH₃ asymmetric stretch | rsc.org |
| 2923 | CH₂ asymmetric stretch | rsc.org |
| 2871 | CH₂ symmetric stretch | rsc.org |
This table is intended to be interactive.
Raman spectroscopy provides complementary vibrational information to FTIR, based on inelastic scattering of light. It is particularly useful for analyzing non-polar molecules and symmetric vibrations, making it well-suited for the study of alkanes like this compound.
The Raman spectrum of n-dodecane exhibits characteristic peaks related to the C-H stretching vibrations and the skeletal C-C bond vibrations of its polymethylene chain cdnsciencepub.comx-mol.netnih.gov. Key Raman displacements include:
2850 cm⁻¹ and 2930 cm⁻¹: Intense and highly polarized frequencies characteristic of alkyl radicals, corresponding to C-H stretching vibrations cdnsciencepub.comaip.org.
2961 cm⁻¹: A less intense, depolarized frequency also associated with C-H stretching aip.org.
2831 cm⁻¹ and 2928 cm⁻¹: Bands observed in the Raman spectrum related to methylene chain vibrations cdnsciencepub.com. An additional strong Raman band at 2891 cm⁻¹ is also noted for long-chain n-alkanes cdnsciencepub.com.
Raman spectroscopy has been utilized to study n-dodecane under high pressure, revealing changes in conformer populations. For instance, at pressures up to 4 GPa, the trans conformer becomes dominant in the high-pressure solid phase of n-dodecane x-mol.netnih.gov. This technique can also be integrated with fused silica (B1680970) capillaries for in-situ monitoring, enabling real-time tracking of mass transfer and determination of solubility, such as that of CO₂ in n-dodecane cup.edu.cn. The intensity ratio of specific Raman peaks can be correlated with concentration, allowing for quantitative analysis and verification of thermodynamic equilibrium in binary systems cup.edu.cn.
Table 4: Characteristic Raman Shifts for n-Dodecane
| Wavenumber (cm⁻¹) | Assignment | Polarization | Source |
| 2850 | C-H stretching (alkyl) | Highly polarized | cdnsciencepub.comaip.org |
| 2930 | C-H stretching (alkyl) | Highly polarized | cdnsciencepub.comaip.org |
| 2961 | C-H stretching | Depolarized | aip.org |
| 2831 | Methylene chain vibrations | Strongly polarized | cdnsciencepub.com |
| 2891 | Methylene chain vibrations (strong) | Considerably less so | cdnsciencepub.com |
| 2928 | Methylene chain vibrations | - | cdnsciencepub.com |
This table is intended to be interactive.
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry (GC-TOFMS)
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is a powerful hyphenated technique extensively utilized for the separation, identification, and quantification of components within complex this compound-containing samples. The GC component provides high-resolution separation of volatile and semi-volatile compounds, while the TOFMS offers rapid, full-spectrum mass acquisition, enabling detailed characterization of eluting species.
In studies investigating the radiolytic degradation of this compound and its substituted derivatives (such as dodecyl azide (B81097), dodecyl nitrate (B79036) ester, and dodecyl nitro), GC-TOFMS has been instrumental in identifying degradation products. For instance, analysis of irradiated unsubstituted this compound revealed minor chemical changes, with dodecene being one identified hit rsc.orgrsc.org. When substituted dodecanes were irradiated, GC-TOFMS analysis identified a variety of degradation products. For dodecyl azide (D-N₃), compounds such as dodecene, dodecyl amine, octyl azide, octanenitrile, nonanenitrile, decanenitrile, undecanenitrile, and dodecanenitrile (B1212230) were detected, with some identities confirmed using standards rsc.org. In the case of dodecyl nitrate ester (D-ONO₂), trace analysis with GC-TOFMS revealed products like octanal, decanal, undecanal, dodecanol (B89629), undecanol, heptyl nitrate ester, octyl nitrate ester, and nonyl nitrate ester. The presence of aldehydes and alcohols indicated scission along the O–NO₂ bond of the nitrate ester rsc.org.
The mass spectrum of this compound itself is characterized by the molecular ion (m/z = 170), with fragmentation occurring primarily at C-C bonds, which are generally weaker than C-H bonds. This fragmentation yields a mixture of alkyl radicals and alkyl carbocations, with the positive charge often residing on the smaller fragment msu.edu.
Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOFMS (GC×GC-TOFMS) enhances the analytical capabilities significantly. This technique employs two capillary columns with different stationary phases, providing orthogonal separation mechanisms that result in superior separation efficiency and increased sensitivity (up to 25-fold compared to conventional GC) researchgate.netnih.govmdpi.com. This allows for the recognition of a greater number of compounds in complex mixtures, such as those found in essential oils or termite gut metabolites researchgate.netmdpi.com. Rapid mass spectral methods, like those offered by TOFMS, are essential for obtaining accurate data and reliable searchable spectra from the fast peaks generated by GC×GC researchgate.net.
Other Analytical Techniques
Beyond GC-TOFMS, several other analytical techniques are employed to characterize this compound systems, focusing on their physical and chemical properties in various states and applications.
Hydrodynamic and Optical Techniques for Microstructure Characterization
Hydrodynamic and optical techniques are vital for characterizing the microstructure of this compound-containing systems, particularly emulsions and aerosols. These methods provide insights into particle or droplet size, distribution, and optical properties.
For this compound-in-water nanoemulsions, in situ optical microscopy has been used to capture images of droplets, allowing for the observation of their formation and changes under varying conditions, such as heating and cooling researchgate.net. Dynamic Light Scattering (DLS) is another key hydrodynamic technique used to determine the average hydrodynamic diameter and polydispersity index of this compound droplets in emulsions. Studies have shown how the average hydrodynamic radius of micelles containing n-dodecane changes with surfactant concentration and this compound content researchgate.netacs.org.
Optical techniques are also applied to study the properties of secondary organic aerosol (SOA) derived from n-dodecane. Instruments like the scanning mobility particle sizer (SMPS) and centrifugal particle mass analyzer (CPMA) are used to detect particle size distribution and density. A custom-made cavity ring-down spectrometer (CRDS) monitors the optical properties of formed particles at specific wavelengths, while a photoacoustic extinctiometer (PAX) measures scattering, absorption, and extinction coefficients copernicus.org. Research has shown that low-temperature conditions can enhance the real part of the refractive index of n-dodecane SOA, correlating with the formation of a large amount of oligomers copernicus.org.
Furthermore, optical techniques have been employed for the manipulation and sizing of this compound droplets. Gaussian and Bessel beams have been used for optical guiding and levitation of this compound aerosol droplets, demonstrating improved guiding distances with Bessel beams optica.org. In diesel sprays, multispectral, extinction-based diagnostics, utilizing lasers at different wavelengths, are developed to examine liquid volume fraction and droplet fields in optically dense regions, showing reasonable agreement with droplet sizes measured by other techniques like Ultra-Small Angle X-ray Scattering (USAXS) nsf.gov.
Gravimetric Quantification
Gravimetric quantification involves the determination of a substance's mass, and this compound can serve as an internal standard in such analyses, particularly when coupled with chromatographic methods.
This compound is utilized as an internal standard for the gravimetric quantification of reaction products following gas chromatographic (GC) analysis dv-expert.orgscientificlabs.co.uk. This approach is particularly relevant for quantifying molecules formed through enzyme-catalyzed in vitro hydrolysis and condensation of alkoxysilanes dv-expert.orgscientificlabs.co.uk. In a broader sense, gravimetric analysis is a quantitative method where the amount of a substance is determined by selectively precipitating it from a solution or by removing a volatile species, and then weighing the resulting solid libretexts.orguodiyala.edu.iq. The accuracy of gravimetric methods relies on the complete precipitation or volatilization of the analyte and the knowledge of the precipitate's chemical formula libretexts.org.
Real-time Gas Chromatography
Real-time gas chromatography refers to the continuous or near real-time analysis of gas-phase samples, providing immediate data for monitoring and control applications.
Online chromatographs are designed to continuously analyze heavy hydrocarbons, including this compound, in the C6-C12 range inteccon.com. These systems often employ Flame Ionization Detectors (FID) and hydrogen as a carrier gas, enabling the measurement of concentrations at ppb and ppt (B1677978) levels inteccon.com. Such real-time capabilities are invaluable for environmental applications, including pollution control, volatile organic compound (VOC) monitoring, and BTEX (benzene, toluene (B28343), ethylbenzene, xylene) monitoring, as well as for process control in manufacturing and fermentation inteccon.comclu-in.org. The ability of online GC analyzers to provide 24/7 continuous monitoring with real-time data, graphs, and trends represents a significant advancement over traditional laboratory-based chromatography, facilitating immediate and preventive actions inteccon.com. Field GC also provides "real-time" or near real-time data, aiding in on-site decision-making and reducing mobilization times for environmental investigations clu-in.org.
Compound Names and PubChem CIDs
Theoretical and Computational Studies of Dodecane
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. For dodecane, MD simulations provide insights into its dynamic properties, interfacial phenomena, and interactions with other substances.
Reactive Molecular Dynamics (ReaxFF) simulations are particularly valuable for investigating complex chemical reactions, such as the pyrolysis and combustion of hydrocarbons like n-dodecane, at an atomic scale osti.govresearchgate.netrsc.org. ReaxFF can dynamically describe bond breakage and formation, providing detailed information on chemical interactions during combustion rsc.org.
Studies using ReaxFF MD have elucidated the initiation mechanisms of n-dodecane pyrolysis, which primarily occur through two pathways: the cleavage of C-C bonds to form smaller hydrocarbon radicals, and dehydrogenation reactions that yield an H radical and a corresponding n-C₁₂H₂₅ radical osti.govresearchgate.net. Additionally, H-abstraction reactions by small radicals (e.g., H, CH₃, C₂H₅) also contribute to the pyrolysis process osti.govresearchgate.net. In the context of oxidation, formaldehyde (B43269) (CH₂O) has been identified as a crucial intermediate, a finding consistent with chemical kinetic modeling osti.govresearchgate.netrsc.org.
ReaxFF MD simulations have also been utilized to assess the impact of nanobubbles (NBs) on this compound combustion. Research indicates that nitrogen nanobubbles (N₂ NBs) can lower the activation energy of this compound combustion, promoting the production of intermediates and radicals, which in turn enhances this compound consumption brunel.ac.uk. Conversely, oxygen nanobubbles (O₂ NBs) tend to increase the activation energy, leading to a reduction in this compound consumption brunel.ac.uk. Hydrogen nanobubbles (H₂ NBs) also accelerate this compound consumption brunel.ac.uk.
The activation energies for this compound combustion under various nanobubble conditions have been quantified:
| Sample Type | Density (g/mL) | Activation Energy (kcal/mol) |
| Pure this compound | 0.17 | 63.76 |
| Hydrogen Nanobubbled this compound | 0.17 | 62.73 |
| Nitrogen Nanobubbled this compound | 0.17 | 52.89 |
| Oxygen Nanobubbled this compound | 0.17 | 66.93 |
| brunel.ac.uk |
These simulations provide an atomistic description of initiation mechanisms and product distributions for hydrocarbon fuels, aiding in the development of robust kinetic reaction mechanisms for chemical kinetic modeling osti.govresearchgate.net.
Molecular dynamics simulations have been instrumental in studying the evaporation and condensation processes of n-dodecane, often considered an approximation for diesel fuel brighton.ac.uknih.govheatenergist.org. These simulations typically employ force fields such as the Optimized Potential for Liquid Simulations (OPLS) brighton.ac.uknih.govheatenergist.org.
The equilibrium liquid-vapor interface thickness for n-dodecane has been estimated to be approximately 1.2-2.0 nm, with molecular chains preferentially lying parallel to the interface in the transition region nih.govheatenergist.org. For a system of 720 n-dodecane molecules, the transition layer thickness between liquid and vapor phases at equilibrium is estimated to be between 2.25-3.5 nm brighton.ac.uk. It has been observed that molecules at the liquid surface require relatively large translational energy to evaporate brighton.ac.uk.
The evaporation/condensation coefficient (β) for n-dodecane has been predicted to decrease with increasing temperature, ranging from 0.9 at 400 K to 0.3 at 600 K nih.govheatenergist.org. These coefficients are crucial for formulating boundary conditions in kinetic modeling of droplet heating and evaporation nih.govheatenergist.org.
| Temperature (K) | Evaporation/Condensation Coefficient (β) |
| 400 | 0.9 |
| 600 | 0.3 |
| nih.govheatenergist.org |
Conformation-dependent studies have highlighted the significant role of conformerization and internal molecular dynamics (IMD) of n-dodecane conformers on energy transfers between gas and liquid phases during evaporation/condensation aip.orgresearchgate.netbrighton.ac.uk. The evaporation rate (γ) and evaporation/condensation coefficient (β) are sensitive to changes in the Gibbs free energy (G) of conformers in both gas and liquid phases researchgate.net. Calculations show that the effects of conformerization and changes in the surroundings (number of adjacent molecules at a droplet surface), temperature, pressure, and gas and liquid density are important factors aip.org.
MD simulations are also applied to investigate the fundamental aspects of solvent miscibility and phase separation involving n-dodecane nih.govacs.orgacs.orgnih.gov. For instance, studies on the mixing of methanol (B129727) and n-dodecane, relevant for nonaqueous solvent extraction, demonstrate that the addition of certain salts, such as lithium chloride (LiCl), can induce good phase separation nih.govacs.orgacs.orgnih.gov. This effect is attributed to an indirect influence on the methanol liquid structure, favoring a stronger hydrogen-bond network nih.govacs.org. Conversely, the addition of extractants like tri-n-butyl phosphate (B84403) (TBP) can worsen phase separation by facilitating the transfer of solvent molecules between phases nih.govacs.orgacs.org.
Molecular dynamics simulations have revealed that n-dodecane tends to cluster within methanol but can dissolve into tri-n-butyl phosphate microphases nih.gov. Furthermore, MD simulations have been used to study the aggregation and detachment of n-dodecane from silica (B1680970) surfaces with varying surface chemistries, providing insights into oil recovery processes aip.orgmdpi.com.
Evaporation/Condensation Processes and Conformation-Dependent Studies
Quantum Chemical (QC) Methods
Quantum Chemical (QC) methods provide a more accurate, albeit computationally intensive, approach to understanding the electronic structure and energetic properties of this compound molecules.
Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometries and calculating their energetic properties aip.orgresearchgate.netresearchgate.netnih.govacs.org. For n-dodecane, DFT calculations are crucial for studying its molecular conformations and associated energetics. Researchers have optimized the geometry of numerous n-dodecane conformers (e.g., 95 conformers) using hybrid functionals like ωB97X-D with various basis sets (e.g., cc-pVTZ and cc-pVDZ) aip.orgresearchgate.netnih.gov. These calculations often incorporate zero-point and thermal corrections to the Gibbs free energy for each conformer aip.orgresearchgate.net.
DFT, particularly when augmented with empirical dispersion energy terms (DFT-D), has been successfully applied to calculate the geometries, interaction energies, and vibrational frequencies of n-alkane dimers, including this compound acs.org. Such studies have shown that DFT-D results align well with higher-level theoretical methods like MP2 and G3(CCSD(T)) for larger hydrocarbon complexes acs.org. Two main types of dimer isomers have been investigated: those with parallel carbon chains and those with chains in the same plane, with parallel configurations generally being more stable acs.org.
The conformational energy landscapes of long n-alkane chains, including this compound, are also investigated using DFT, providing a benchmark for evaluating the accuracy of various density functional and force field methods in predicting conformer energies chemrxiv.orgarxiv.org.
The Solvation Model Density (SMD) method is a continuum solvation model frequently employed in quantum chemical calculations to analyze solvation effects for molecules in liquid phases aip.orgresearchgate.netbrighton.ac.ukresearchgate.netnih.govbrighton.ac.ukcpts.com.ua. For n-dodecane, SMD is used in conjunction with DFT (e.g., SMD/ωB97X-D) to account for the influence of the liquid environment on molecular properties and energy transfers aip.orgresearchgate.netnih.govbrighton.ac.uk.
SMD methods are vital for estimating changes in the Gibbs free energy during the transfer of a this compound molecule from a liquid medium to the gas phase (evaporation) researchgate.net. This approach considers additional solvation terms for molecules in the liquid phase and is often combined with kinetic gas theory to analyze evaporation and condensation rates aip.orgresearchgate.net. The calculations performed using SMD for both gas and liquid phases reveal significant differences in the internal dynamics of conformers and highlight an entropy-enthalpy competition during the evaporation/condensation of an ensemble of conformers researchgate.netbrighton.ac.uk. The SMD model is parameterized to be compatible with various electronic structure methods and is based on the polarized continuous quantum mechanical charge density of the solute acs.org.
Density Functional Theory (DFT) for Molecular Conformations and Energetics
Kinetic Modeling Approaches
Kinetic modeling approaches are essential for describing the intricate chemical reactions involved in this compound's oxidation and combustion. These models vary in complexity, from highly reduced mechanisms for computational efficiency to detailed kinetic mechanisms that aim for comprehensive accuracy.
Reduced Chemical Mechanisms
Reduced chemical mechanisms simplify the complex reaction networks of large hydrocarbons like n-dodecane, making simulations computationally feasible while maintaining reasonable accuracy. These mechanisms are particularly valuable for applications such as Large-Eddy Simulations (LES) and Computational Fluid Dynamics (CFD) in engine simulations ifpenergiesnouvelles.frllnl.govanl.gov.
For n-dodecane, several reduced mechanisms have been developed. One such mechanism, designed for n-dodecane oxidation with an emphasis on auto-ignition, consists of 57 species and 217 reactions. This was derived from a larger mechanism of 294 species and 2,730 reactions using a multi-stage automatic reduction strategy involving the Direct Relation Graph method with Error Propagation (DRGEP) and species lumping ifpenergiesnouvelles.fr. Another skeletal mechanism for n-dodecane, intended as a diesel fuel surrogate, comprises 54 species and 269 reactions. This mechanism was developed from a semi-detailed mechanism, with high-temperature pyrolysis and oxidation species reduced via reaction flow analysis and isomer lumping, then merged into a C0-C4 core. Low-temperature chemistry was subsequently added and tuned against detailed mechanisms and experimental data anl.gov.
Further examples include a reduced chemical mechanism for n-dodecane combustion that is a hybrid of a fuel-independent C0-C4 core submechanism (Aramco Mech 2.0) and a small fuel-dependent submechanism with three species and eleven reactions. This hybrid mechanism was calibrated to match ignition delay times from a detailed mechanism across a wide range of temperatures, pressures, and equivalence ratios, accurately capturing low-temperature heat release and Negative Temperature Coefficient (NTC) behavior llnl.gov. Another compact skeletal mechanism for n-dodecane with 105 species and 420 reactions was developed for spray combustion simulations, starting from a detailed mechanism of 2755 species and 11,173 reactions. This reduction utilized a combination of direct relation graph with expert knowledge (DRGX) and sensitivity analysis tandfonline.com.
The development of these reduced mechanisms often involves multi-stage reduction strategies, including automatic species and reaction elimination using methods like DRGEP and chemical lumping of species cornell.edu. For instance, a reduced reaction mechanism for n-dodecane consisting of 188 species and 1025 reactions was obtained through chemical isomer lumping, further reduced to a skeletal mechanism of 164 species and 876 reactions cornell.edu. These reduced models have been validated against various experimental data, including ignition delay times, species concentrations, and laminar flame speeds anl.govtandfonline.comresearchgate.net.
Table 1: Examples of Reduced Chemical Mechanisms for n-Dodecane
| Mechanism Source | Number of Species | Number of Reactions | Key Features / Validation | Application Area |
| Narayanaswamy et al. (derived) ifpenergiesnouvelles.fr | 57 | 217 | Auto-ignition prediction, good computational performance, validated against ignition delay times | LES, Diesel conditions |
| Argonne National Laboratory anl.gov | 54 | 269 | Predicts pyrolysis and oxidation for high-T and low-T, validated against auto-ignition, PSR, flow reactors, laminar premixed flames, and 3D turbulent spray flames | Diesel engine simulations |
| Lapointe et al. (Hybrid) llnl.gov | C0-C4 core + 3 species | C0-C4 core + 11 reactions | Captures low-T heat release and NTC behavior, calibrated against detailed mechanism ignition delay times | Internal combustion engines |
| Lawrence Livermore National Laboratory (LLNL) (reduced) llnl.govtandfonline.com | 163 (initially 2885) | 887 (initially 11754) | Reduced using DRG-X and DRGASA with isomer lumping, applied to 3D diesel-like spray combustion | Diesel engine CFD simulations |
| Politecnico di Milano (Creckmodeling) | 130 | 2323 | Includes low temperature chemistry | General n-dodecane oxidation |
| Avestia (Hybrid Reduction) avestia.com | 94 | 516 | Reduced from 255 species and 1521 reactions using path flux analysis + artificial neural network, maintained accuracy in various reactors | Jet-stirred reactor, future PAH and soot studies |
Detailed Kinetic Mechanisms (DKM) for Oxidation and Combustion
Detailed Kinetic Mechanisms (DKMs) provide a comprehensive description of the elementary reactions involved in the oxidation and combustion of this compound. These mechanisms typically involve a large number of species and reactions, aiming for high accuracy across a broad range of conditions.
The Lawrence Livermore National Laboratory (LLNL) has developed extensive detailed mechanisms for n-alkanes, including n-dodecane, which describe both high and low-temperature oxidation pathways llnl.govcornell.edu. For instance, the LLNL mechanism for n-dodecane oxidation from Sarathy et al. initially contained tens of thousands of reactions among approximately 1480 species cornell.edu. This detailed model was improved to include updated C0-C5 sub-mechanisms and new reaction pathways cornell.edu. Another detailed kinetic model for n-dodecane combustion, applicable above 850 K, was validated against experimental data from plug flow and jet-stirred reactors, laminar flame speeds, and ignition delay times behind reflected shock waves researchgate.net.
DKMs are crucial for understanding the fundamental chemical processes. For example, a study on n-dodecane pyrolysis and oxidation in a flow reactor at intermediate temperatures (1000-1300 K) compared experimental data against predictions from four detailed kinetic mechanisms. The study revealed that fuel oxidation proceeds through an early pyrolytic stage, breaking down into smaller alkene fragments, followed by a late oxidation stage where these fragments oxidize to CO via C1-C4 chemistry nist.gov.
DKMs can be very large; for example, a detailed multi-component mechanism for n-dodecane and m-xylene (B151644) developed by LLNL contained 2885 species and 11754 reactions llnl.gov. The development of these mechanisms often involves integrating sub-mechanisms for smaller hydrocarbons and incorporating recent rate recommendations from the literature cornell.edu. A kinetic reaction mechanism for n-undecane and n-dodecane oxidation studied in a jet-stirred reactor consisted of 5864 reversible reactions involving 1377 species, validated against experimental results and successfully applied to shock-tube conditions acs.org.
Microkinetic Mechanism of Soot Formation
Soot formation during hydrocarbon combustion is a complex process involving numerous chemical reactions, often modeled using microkinetic mechanisms. These mechanisms focus on the detailed pathways leading to the formation and growth of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot.
Studies on n-dodecane combustion have incorporated microkinetic mechanisms of soot formation mdpi.com. A soot model developed by extending the detailed kinetic model from LLNL for PAH formation simulates soot formation and growth based on the discrete sectional method. This model includes additional gas phase reactions forming pyrene (B120774) and ring enlargement reactions, which are critical for capturing the non-linear trend of peak soot volume fraction (SVF) with increased branched alkanes osti.gov. The Particulate Size Mimic (PSM) model, based on the discrete sectional method, provides detailed information about the soot particle distribution function and ensures conservation of soot-related heat and mass transfer osti.gov.
While detailed soot models exist, accurately capturing global metrics and the formation/destruction of large PAH species remains challenging and often requires computationally intensive mechanisms osti.gov. Research continues to refine these mechanisms, with emphasis on understanding the effects of fuel structure (e.g., alkane branching) on soot formation pathways osti.gov.
Automated Reaction Mechanism Generators
Automated reaction mechanism generators are computational tools that construct chemical kinetic mechanisms systematically, often starting from a set of initial reactants and applying reaction rules to generate all possible species and reactions. These tools are invaluable for developing mechanisms for complex fuels like this compound, reducing the manual effort and potential for human error.
Equations of State for this compound Systems (e.g., CO2 + this compound)
Equations of State (EoS) are fundamental to modeling the thermodynamic properties and phase behavior of this compound and its mixtures, particularly in applications like enhanced oil recovery or CO2 capture and utilization.
Experimental measurements of densities for binary mixtures of CO2 and this compound have been conducted across various temperatures and pressures. These studies show that densities of the binary mixture increase with increasing pressure and decrease with increasing temperature. A crossover phenomenon is observed at high CO2 concentrations, where experimental densities initially increase with CO2 mole fraction and then decrease acs.orgresearchgate.net. The excess molar volumes for CO2-dodecane mixtures are negative across the entire range of CO2 concentrations, becoming more negative with increasing temperature and less negative with increasing pressure acs.orgresearchgate.net.
Several EoS models have been applied to CO2 + this compound systems:
Benedict-Webb-Rubin-Starling (BWRS) and Perturbed Hard-Sphere Chain (PHSC) equations of state: These models have been used to calculate the densities of CO2-dodecane mixtures. The improved PHSC model, despite having fewer parameters, shows comparable accuracy to BWRS acs.orgresearchgate.net.
Peng-Robinson (PR) and PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equations of state: These are widely used for correlating phase equilibrium data, such as bubble point pressures, and for predicting liquid viscosity when coupled with friction theory acs.orgresearchgate.netpan.pl. For instance, PR, PC-SAFT, and PCP-SAFT (Peng-Robinson with Chain Association and Polar terms) EoS have been used to correlate bubble point pressure for CO2 + this compound systems, with PCP-SAFT showing the smallest absolute deviations acs.org.
RK-SOAVE, RK-ASPEN, CPA, and PSRK models: These models, based on the SRK (Soave-Redlich-Kwong) equation of state, have been used for thermodynamic modeling of systems including CO2, n-dodecane, and other components like 3,7-dimethyl-1-octanol and 1-decanol. These models differ in their mixing rules and approaches to accounting for solute interactions core.ac.uk. The RK-ASPEN model has shown effectiveness in capturing complex phase behavior, such as co-solubility pinches, in ternary mixtures .
Table 2: Equations of State Applied to CO2 + this compound Systems
| Equation of State (EoS) | Application | Key Findings / Performance | References |
| BWRS | Density calculation | Used for CO2-dodecane mixtures | acs.orgresearchgate.net |
| PHSC (improved) | Density calculation | Fewer parameters than BWRS with similar accuracy | acs.orgresearchgate.net |
| Peng-Robinson (PR) | Phase equilibrium (bubble point pressure), liquid viscosity (with f-theory) | Good agreement with experimental data for VLE and gas solubility in alkanes | acs.orgresearchgate.netpan.plnist.gov |
| PC-SAFT | Phase equilibrium (bubble point pressure), liquid viscosity (with f-theory) | Shows good performance for CO2 + n-alkanes mixtures, including this compound | acs.orgresearchgate.net |
| PCP-SAFT | Phase equilibrium (bubble point pressure) | Smallest absolute deviations for bubble point pressure | acs.org |
| RK-SOAVE, RK-ASPEN, CPA, PSRK | Thermodynamic modeling of multi-component systems (e.g., CO2 + n-dodecane + alcohols) | RK-ASPEN effective in capturing co-solubility and complex liquid phase curves | core.ac.uk |
Conductor-like Screening Model for Real Solvents (COSMO-RS) in Environmental Fate Studies
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based solvation model used to predict thermodynamic properties in liquid phases. While the provided search results did not directly yield specific applications of COSMO-RS for this compound in environmental fate studies, the model is generally employed to predict properties relevant to environmental behavior, such as solubility, vapor pressure, and partitioning coefficients. These properties are critical for assessing how a chemical like this compound would distribute and persist in various environmental compartments (e.g., water, air, soil).
COSMO-RS works by calculating the screening charge density on the surface of a molecule embedded in a virtual conductor, which is then used to determine interaction energies in a real solvent. This allows for the prediction of activity coefficients, solubilities, and vapor pressures, which are key parameters in environmental fate modeling. For instance, understanding the solubility of this compound in water or its partitioning into organic phases is crucial for predicting its transport and accumulation in the environment. While direct examples for this compound were not found in the initial search, the principles of COSMO-RS are applicable to such studies, providing a theoretical framework for predicting environmental behavior based on molecular structure.
Applications of Dodecane in Specialized Research Areas
Fuel and Energy Research
Dodecane plays a pivotal role in fuel and energy research, serving as a critical model compound and component in advanced fuel formulations. Its well-defined structure allows for detailed studies of combustion kinetics and fuel properties, which are essential for developing more efficient and cleaner energy technologies.
Jet Fuel Formulations and Surrogates
This compound, particularly n-dodecane and iso-dodecane, is extensively employed as a second-generation surrogate for complex kerosene-based aviation fuels such as Jet-A, S-8, JP-8, and HRJ fuels. atamanchemicals.comacs.orgwikipedia.orgisotope.comcornell.edumdpi.com It has largely superseded n-decane as a surrogate due to its higher molecular mass and a lower hydrogen-to-carbon ratio, which more accurately reflect the n-alkane content found in actual jet fuels. atamanchemicals.comwikipedia.org
Iso-dodecane is considered especially suitable for Alcohol-to-Jet (ATJ) fuel surrogates and is a primary component in surrogates for Jet A, JP8, and HRJ fuels, owing to its similar physicochemical characteristics including molecular weight, hydrogen-to-carbon ratio, density, and flash point. acs.org Research often formulates multi-component jet fuel surrogates that include n-dodecane to represent the paraffinic fraction, alongside other classes of hydrocarbons such as naphthenes (e.g., methylcyclohexane, decalin) and aromatics (e.g., m-xylene (B151644), toluene (B28343), 1,3,5-trimethylbenzene). cornell.edumdpi.commdpi.comresearchgate.net
For instance, a four-component jet fuel surrogate has been developed, comprising 39.05% n-dodecane, 21.79% isocetane, 11.49% decalin, and 27.67% toluene (by mole fraction). This formulation is designed to accurately emulate various chemical and physical properties of real jet fuel, including cetane number (CN), threshold sooting index (TSI), molecular weight (MW), lower heating value (LHV), hydrogen-to-carbon ratio (H/C), liquid density, viscosity, and surface tension. mdpi.com The development of detailed kinetic mechanisms for n-dodecane oxidation and pyrolysis is crucial for precise computational modeling of jet fuel combustion processes. mdpi.comacs.org
Combustion Studies and Engine-Like Conditions
n-Dodecane serves as a highly promising surrogate fuel for studies related to diesel engines, given its close resemblance in physicochemical properties to practical diesel fuels. tandfonline.com It is frequently utilized in advanced computational fluid dynamics (CFD) simulations, such as Large Eddy Simulations (LES) and Reynolds-Averaged Navier–Stokes (RANS) simulations, to investigate autoignition and flame stabilization under conditions typical of diesel engines, including those defined by the Engine Combustion Network (ECN) Spray A cases. tandfonline.commdpi.comrepec.orgbegellhouse.comifpenergiesnouvelles.frresearchgate.net
Researchers employ sophisticated optical diagnostics, such as formaldehyde (B43269) (CH₂O) planar laser-induced fluorescence (PLIF) and line-of-sight OH* chemiluminescence, to simultaneously measure cool-flame and high-temperature combustion phenomena. mdpi.com These studies aim to understand and predict discrepancies in ignition delay, the stabilized flame lift-off location, and high-temperature flame morphology when comparing n-dodecane with other fuels like oxygenated fuels (e.g., polyoxymethylene dimethyl ethers, OMEs). mdpi.com
Skeletal chemical mechanisms for n-dodecane, often comprising a reduced number of species and reactions (e.g., 105 species and 420 reactions), are developed and rigorously validated. This validation occurs across various combustion systems, including 0-D and 1-D configurations (e.g., auto-ignition, jet stirred reactors (JSRs), laminar premixed flames, and counter-flow diffusion flames), as well as in 3-D turbulent spray combustion simulations. tandfonline.com
Experimental investigations involve measuring ignition delay times and OH concentration time-histories during n-dodecane oxidation in shock tubes. These experiments are conducted under high-pressure conditions (ranging from 15 to 80 atm) and temperatures (727 to 1422 K), covering low-temperature, negative-temperature-coefficient (NTC), and high-temperature combustion regimes. mdpi.comrpi.eduresearchgate.net The NTC behavior, typically observed in the temperature range of 750 K to 900 K, is accurately reflected by current kinetic mechanisms. mdpi.com Furthermore, studies analyze the influence of ambient temperature on critical combustion characteristics such as ignition delay, flame lift-off length, and soot emission, indicating that higher ambient temperatures can lead to shorter lift-off lengths and increased soot formation. repec.orgbegellhouse.comresearchgate.net Two-stage ignition behavior, characterized by an initial ignition in fuel-lean mixtures followed by a second stage in fuel-rich mixtures, is also predicted and observed in these conditions. repec.org
Advanced Fuels and Energy Storage Materials
This compound is a significant component in the development of advanced fuels and energy storage materials, particularly as a core material in phase change materials (PCMs). It is utilized in microencapsulated phase change materials (MEPCMs) for cold energy storage applications, notably for cold chain transportation requiring temperatures between -2°C and 2°C. techscience.comresearchgate.nettechscience.com
n-Dodecane/poly(methyl methacrylate) (PMMA) microcapsules are prepared through suspension polymerization. Optimized microcapsules can achieve a phase change temperature of -2°C and a high phase change enthalpy of 195.9 kJ/kg, with an encapsulation efficiency reaching 93.2%. techscience.comresearchgate.net
Table 1: Properties of n-Dodecane/PMMA Microencapsulated Phase Change Materials (MEPCMs) techscience.comresearchgate.net
| Property | Value |
| Phase Change Temperature | -2°C |
| Phase Change Enthalpy | 195.9 kJ/kg |
| Encapsulation Efficiency | 93.2% |
| Core-to-Wall Ratio (optimized) | 3:1 |
| Emulsifier (optimized) | 5% |
| Crosslinker (optimized) | 30% |
| Emulsification Speed (optimized) | 2000 rpm |
Shape-stabilized PCMs using this compound as the core material and expanded graphite (B72142) (EG) as the skeleton have also been developed for sub-zero cold energy storage. repec.orgiifiir.org An optimal EG content of 16 wt% in such composites has been shown to yield a PCM with a phase change temperature of -9.67 °C and a latent heat of 151.7 J/g. repec.org The thermal conductivity of this compound/EG composites can be substantially enhanced, showing improvements of up to 15 times compared to pure this compound, and even 22.52 times higher for this compound-hexadecane eutectic/EG composites. repec.orgiifiir.org
Table 2: Properties of this compound/Expanded Graphite (EG) Shape-Stabilized PCMs repec.org
| Property | Value |
| Phase Change Temperature | -9.67 °C |
| Latent Heat | 151.7 J/g |
| Optimal EG Content | 16 wt% |
| Thermal Conductivity Enhancement (vs. pure this compound) | 15 times (for this compound/EG) |
Furthermore, binary systems like this compound-tridecane (C₁₂H₂₆-C₁₃H₂₈) are investigated as PCMs for freezing applications. A minimum-melting blend with 17.7 mol% tridecane (B166401) can freeze at -17°C to -15°C, exhibiting an enthalpy of 165 kJ/kg. diva-portal.org this compound also functions as a solvent in the synthesis of concentrated silver colloids, which are being explored as phase change materials for thermal energy storage, demonstrating stability for over two years. acs.orgacs.org
Renewable Jet Fuel Production
While direct production of this compound from renewable sources is an area of ongoing research, this compound plays a significant role in the study and development of renewable and alternative jet fuels. For instance, n-dodecane is utilized as a surrogate for Alcohol-to-Jet (ATJ) fuels, which are derived from renewable biomass sources. acs.org
In research exploring novel fuel components and their byproducts, multi-walled carbon nanotubes (MWNTs) have been successfully synthesized through flame combustion in a diesel engine. This process employed a mixture of normal this compound and ethanol (B145695) (a biofuel) as both carbon and heat sources, with ferrocene (B1249389) acting as a floating catalyst. researchgate.netresearchgate.netnii.ac.jp Studies have indicated a positive correlation between the concentration of carbon monoxide and the formation of carbon nanotubes during this flame synthesis when this compound and ferrocene are used as fuel and catalyst, respectively. researchgate.net This highlights this compound's utility in investigating the combustion characteristics and potential co-production of valuable materials from alternative fuel blends.
Materials Science and Engineering
This compound's versatility extends into materials science and engineering, particularly in the synthesis and integration of advanced materials and nanotechnology. Its properties as a solvent and a component in self-assembly processes make it valuable in developing novel materials with tailored functionalities.
Advanced Materials and Nanotechnology Integration
This compound is actively investigated for its incorporation into and utility in the creation of advanced materials and various nanotechnology applications. atamanchemicals.com It is a key component in the synthesis of carbon nanotubes (CNTs). For example, multi-walled carbon nanotubes (MWNTs) have been produced via flame synthesis in diesel engines using normal this compound/ethanol fuel mixtures. researchgate.netresearchgate.netnii.ac.jp This method demonstrates this compound's role as a carbon source in the direct synthesis of nanomaterials during combustion processes.
Beyond carbon nanotubes, this compound serves as a solvent in the preparation of concentrated silver colloids (nanoparticles), which are being explored for their potential as phase change materials for thermal energy storage. acs.orgacs.org These silver colloids, when dispersed in this compound, exhibit remarkable stability, remaining unprecipitated for over two years. acs.org
This compound derivatives are also crucial in surface functionalization and nanoparticle stabilization. Dodecylated single-walled carbon nanotubes (SWNTs) have been synthesized using 1-iodothis compound, a process that leads to extensive debundling of SWNT ropes, facilitating their manipulation and integration into composite materials. acs.org Furthermore, dodecanethiol, derived from this compound, is used to functionalize silver nanoparticles, enhancing the performance of organic light-emitting devices. rsc.org Dodecanethiolate ligands, formed from precursors like S-dodecylthiosulfate, are employed to stabilize magnetic iridium nanoparticles, highlighting this compound's role in creating stable colloidal systems for catalytic and magnetic applications. acs.org
In the realm of self-assembling nanomaterials, this compound acts as a spacer in the synthesis of dicationic gemini (B1671429) surfactants. These surfactants serve as fundamental building blocks for the design of novel nanomaterials and are particularly promising for non-viral gene delivery systems. mdpi.com this compound is also integral to the bottom-up formation of this compound-in-water nanoemulsions, where rapid quenching of hydrothermal homogeneous solutions of this compound results in the formation of monodisperse nanodroplets. nih.gov This method offers a precise way to create nanoscale liquid dispersions for various applications.
Moreover, this compound plays a role in catalyst development for advanced materials. Studies have shown that Ga-modified ZSM-48 zeolites, featuring a nanoparticle-assembled morphology, exhibit improved hydroisomerization performance of n-dodecane, underscoring its utility in evaluating and optimizing catalytic materials for chemical transformations. rsc.org
Lubricants and Greases
This compound is utilized as a lubricant and an additive in lubricant formulations. thegoodscentscompany.comnih.govfragranceu.com Its inclusion can enhance the properties of final products by assisting in viscosity control and improving texture. thegoodscentscompany.com In the manufacturing of lubricants, this compound serves as a component due to its high viscosity index. Beyond its direct role in lubrication, this compound functions as a processing aid in various industries such as cosmetics, plastics, and textiles. thegoodscentscompany.com It is also an active component in scintillators, which are used in radiation detection. fragranceu.com
Coatings
In the coatings industry, this compound is employed as a solvent or diluent in paint and coating formulations, contributing to the adjustment of viscosity and improvement of application properties and flow characteristics. thegoodscentscompany.com Derivatives of this compound also find significant use in this sector. For instance, 1-isocyanatothis compound (C₁₃H₂₅NO) is a key component in the production of polyurethane-based materials, which are widely used in coatings and paints. These polyurethane polymers exhibit excellent mechanical properties, including flexibility, abrasion resistance, and thermal stability.
Another derivative, 1-dodecanethiol (B93513) (C₁₂H₂₆S), is used to impart solubility in organic solvents and compatibility with non-polar polymer composite materials to nanoparticles. This property is crucial for achieving uniform particle deposition in coating applications. Research has also explored the use of this compound as a core material in microencapsulation technology for controlled release from coatings, such as in pesticide delivery systems. Studies have shown that liquid-core microcapsules, where this compound serves as the core, facilitate a faster release of active substances compared to solid-core counterparts like octadecane. This compound has also been identified in emissions from furniture coatings. chembase.cn Furthermore, dodecyl vinyl ether (C₁₄H₂₈O) is valued in coating formulations for enhancing water repellency, durability, and chemical resistance, particularly in protective coatings for the automotive, marine, and construction industries.
Phase Change Materials (PCM) for Cold Storage
This compound is extensively researched and utilized as a phase change material (PCM) for cold energy storage, a critical application in improving energy efficiency within cold chain logistics. Its effectiveness stems from its specific thermophysical properties. Pure this compound has a phase change temperature of approximately -9.6 °C and a latent heat of 173 kJ/kg.
Researchers have developed composite PCMs to enhance performance. For example, a shape-stabilized PCM using this compound as the core material and expanded graphite (EG) as the skeleton has been investigated. An optimal EG content of 16 wt% was identified, resulting in a composite with a phase change temperature of -9.67 °C and a latent heat of 151.7 J/g (equivalent to 151.7 kJ/kg). This composite demonstrated a thermal conductivity 15 times higher than that of pure this compound. Another innovative composite, combining a eutectic mixture of this compound and hexadecane (B31444) (DD-HD) with expanded graphite, achieved a sub-zero phase change temperature of -12.09 °C and a high melting enthalpy of 178.75 kJ/kg. The thermal conductivity of this composite was significantly enhanced, by 22.52 times compared to the base PCM.
Microencapsulation techniques have also been applied to this compound for cold storage applications. N-dodecane/poly(methyl methacrylate) (PMMA) microcapsules, prepared via suspension polymerization, are suitable for ice-temperature cold chain transportation. These microcapsules exhibit a phase change temperature of -2 °C and a phase change enthalpy of 195.9 kJ/kg, with an encapsulation efficiency of 93.2%.
Table 1: Thermophysical Properties of this compound and this compound-Based PCMs
| Material | Phase Change Temperature (°C) | Latent Heat (kJ/kg or J/g) | Thermal Conductivity Enhancement (vs. pure this compound/base PCM) | Reference |
| Pure this compound | -9.6 | 173 | N/A | |
| This compound/Expanded Graphite (16 wt% EG) | -9.67 | 151.7 J/g | 15 times | |
| This compound-Hexadecane/Expanded Graphite (10 wt% EG) | -12.09 | 178.75 | 22.52 times | |
| N-Dodecane/PMMA Microcapsules | -2 | 195.9 | N/A | |
| This compound-Tridecane Blend (17.7 mol% Tridecane) | -16 to -12 (freezing) | 165 | N/A |
Environmental Science and Remediation Research
This compound, as a component of petroleum, is of interest in environmental science, particularly concerning its fate in various environmental compartments and its susceptibility to degradation processes. thegoodscentscompany.comchembase.cnnih.govfragranceu.com
Environmental Fate and Transport in Soil and Water
The presence of this compound in the environment is often a result of its production and use, leading to its release through various waste streams. chembase.cn In the atmosphere, vapor-phase this compound undergoes degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 0.8 days. chembase.cn Its phototransformation rate is calculated to be 13.94 x 10⁻¹² cm³/molecule/sec, corresponding to a half-life of 0.767 days (9.210 hours). Direct photolysis by sunlight is not expected to be a significant degradation pathway, as this compound lacks chromophores that absorb at wavelengths greater than 290 nm. chembase.cn
When released into soil, this compound exhibits slight mobility, indicated by an estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 4800. chembase.cn Volatilization from moist soil surfaces is considered an important environmental fate process, driven by its estimated Henry's Law constant of 8.2 atm-cu m/mole. However, adsorption to soil can attenuate this volatilization. chembase.cn this compound is not expected to volatilize significantly from dry soil surfaces due to its vapor pressure. chembase.cn
In aquatic environments, this compound is anticipated to adsorb to suspended solids and sediment, consistent with its estimated Koc. chembase.cn Volatilization from water surfaces is also a significant fate process, with estimated half-lives of 4 hours for a model river and 5 days for a model lake. Similar to soil, adsorption to suspended solids and sediment in the water column can reduce the rate of volatilization from water surfaces. chembase.cn
This compound is considered readily biodegradable, suggesting that biodegradation is a crucial environmental fate process in both soil and water. chembase.cn Studies indicate it may biodegrade to a moderate extent in these compartments. Bioconcentration in aquatic organisms is suggested to be moderate to high, with reported bioconcentration factor (BCF) values ranging from 53 to less than 240. chembase.cn Hydrolysis is not expected to be a significant environmental fate process for this compound, as it lacks functional groups that undergo hydrolysis under typical environmental conditions. chembase.cn
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value | Reference |
| Atmospheric Half-life (Hydroxyl Radical) | 0.8 days | chembase.cn |
| Phototransformation Half-life | 0.767 days (9.210 hours) | |
| Estimated Koc | 4800 | chembase.cn |
| Henry's Law Constant | 8.2 atm-cu m/mole | chembase.cn |
| Model River Volatilization Half-life | 4 hours | chembase.cn |
| Model Lake Volatilization Half-life | 5 days | chembase.cn |
| Bioconcentration Factor (BCF) | 53 to <240 | chembase.cn |
The multimedia distribution of this compound, based on regional scale exposure assessment, is approximately 39.52% to air, 2.4% to water, 20.04% to soil, and 38.04% to sediment.
Bioremediation of Petroleum Hydrocarbons
Given that this compound is a significant component of petroleum and crude oil, its natural biodegradability is highly relevant to bioremediation strategies aimed at cleaning up petroleum hydrocarbon contamination. thegoodscentscompany.comchembase.cnnih.govfragranceu.com The classification of this compound as readily biodegradable underscores its susceptibility to microbial degradation, making it a target compound in efforts to remediate oil spills and contaminated sites. chembase.cn Effective bioremediation relies on the ability of microorganisms to break down complex hydrocarbons into less harmful substances.
Degradation Pathways in Microorganisms
This compound is readily biodegradable, indicating that microorganisms possess the metabolic machinery to break down this alkane. chembase.cn The microbial degradation of alkanes typically proceeds through initial oxidation steps. For straight-chain alkanes like this compound, the most common pathway involves terminal oxidation, where the methyl group at one end of the chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a fatty acid. This fatty acid can subsequently enter the beta-oxidation pathway, a central metabolic route that progressively shortens the carbon chain by two-carbon units, ultimately yielding acetyl-CoA, which can then be channeled into the tricarboxylic acid (TCA) cycle for complete mineralization. chembase.cn While specific detailed enzymatic pathways for this compound were not explicitly detailed in the provided search results, the general principles of alkane biodegradation by diverse microbial communities apply, confirming that microorganisms play a crucial role in its environmental breakdown.
Alternative Solvents for Plutonium and Uranium Extraction (PUREX)
In nuclear fuel reprocessing, particularly within the Plutonium Uranium Recovery by Extraction (PUREX) process, this compound serves a crucial role, primarily as a diluent for extractants like tri-n-butyl phosphate (B84403) (TBP). atamanchemicals.combarc.gov.inosti.govworld-nuclear.org The PUREX process is a widely adopted solvent extraction technology for separating uranium and plutonium from spent nuclear fuel. osti.govworld-nuclear.org While TBP is a key extractant, it has limitations such as third-phase formation with Pu(IV), degradation due to radiological and chemical effects, and aqueous solubility. barc.gov.in
Research efforts are directed towards developing alternative ligands and solvent systems to overcome these challenges and enhance extraction efficiency. barc.gov.in For instance, tri-iso-amyl phosphate (TiAP) has been investigated as a viable alternative to TBP, with this compound continuing to act as the diluent in these systems. barc.gov.in Studies involving molecular dynamics (MD) simulations and quantum electronic structure calculations (QESC) are conducted to understand the microscopic structure and thermophysical properties of ligand-solvent systems, including those with this compound, for improved metal extraction. barc.gov.in
This compound's stability under normal temperature and pressure, along with its ability to dissolve nonpolar compounds, makes it suitable for these demanding extraction processes. atamanchemicals.comchemicalbook.com In some alternative approaches, a mixture of TBP and n-dodecane is used for the separation of actinides like uranium(VI) and thorium(IV) through liquid-liquid extraction. nih.gov This can involve controlling spontaneous organic phase separation by factors such as concentrated nitric acid addition or temperature variation, with temperature drops showing promising results for metal recovery and solvent recycling. nih.gov
Biotechnology and Biochemical Pathways
This compound finds applications in biotechnology and the study of biochemical pathways, often acting as an oxygen vector or a model hydrocarbon.
Metabolic Pathways Involving Branched Hydrocarbons
Hydrocarbons, including this compound, are metabolized by various microorganisms through distinct pathways. For instance, Brevibacterium erythrogenes metabolizes straight-chain alkanes, such as n-pentadecane, through terminal oxidation followed by the beta-oxidation system, which is also involved in fatty acid catabolism. nih.gov Branched alkanes, like pristane (B154290) and 2-methylundecane, are degraded as dicarboxylic acids, also undergoing beta-oxidation. nih.gov This suggests the existence of inducible dicarboxylic acid pathways for branched-chain alkane degradation. nih.gov
In the context of biological synthesis, branched-chain hydrocarbons, including those with structures similar to this compound, are key components of jet fuels. biorxiv.org Their synthesis often involves the Type II Fatty Acid Synthesis (FAS) system, similar to straight-chain alkanes, with branches introduced by the incorporation of unconventional methylated initiator and lengthener molecules. biorxiv.org
Enzymatic Biotransformations (e.g., alkane hydroxylases)
Enzymatic biotransformations play a significant role in the degradation and synthesis of hydrocarbons. Alkane hydroxylases are a class of monooxygenase enzymes crucial for the ω-specific hydroxylation step in the biosynthesis of compounds like α,ω-dodecanediol from this compound or dodecanol (B89629). frontiersin.org For example, engineering of cytochrome P450 monooxygenase (CYP) enzymes, such as CYP153A33 from Marinobacter aquaeolei, aims to enhance ω-specific hydroxylation activity and reduce over-oxidation products during the biotransformation of 1-dodecanol. frontiersin.org
This compound can also influence the activity of other enzymes. Studies have shown that straight-chain alkanes, including n-dodecane, can interfere with normal detoxification pathways by affecting cytochrome P-450 enzyme activities in liver and lung microsomes, with the effect being dependent on chain length. tandfonline.com
Enhancement of Enzyme Activity (e.g., fumarase in E. coli)
This compound has been investigated as an oxygen vector to enhance enzyme activity in various microbial fermentations. researchgate.netchemicalbook.comresearchgate.netresearchgate.netchemicalbook.com In recombinant Escherichia coli (E. coli), the addition of n-dodecane has been shown to significantly increase fumarase activity. researchgate.netresearchgate.netnih.govelsevier.esbvsalud.orgscielo.br This enhancement is attributed to this compound acting as an oxygen vector, which increases dissolved oxygen levels in the fermentation broth. researchgate.netresearchgate.netresearchgate.netelsevier.es
Studies have demonstrated that 2.5% (v/v) n-dodecane can lead to a 124% enhancement in fumarase activity in recombinant E. coli after 9 hours of induction. nih.govelsevier.esscielo.br This is correlated with a sharp increase in ATP concentration, which can be up to 7600% higher than in the absence of an oxygen vector, and positive correlations with NAD/NADH and NADP/NADPH ratios. nih.govelsevier.esbvsalud.orgscielo.br this compound's ability to increase ATP concentration and alter energy metabolic pathways provides sufficient energy for proper enzyme folding. elsevier.esbvsalud.org
Other enzymes have also shown enhanced activity with this compound. For instance, n-dodecane has been used to improve α-amylase biosynthesis in Aspergillus terreus, resulting in a 1.8–2 times increase in enzymatic activity with 5% n-dodecane at 35°C. researchgate.net Similarly, it has been explored for enhancing citric acid production by Aspergillus niger and for increasing extracellular secretion of recombinant L-asparaginase II by E. coli. researchgate.netresearchgate.netnih.gov
Biomedical Imaging of Lipids
This compound serves as a useful standard and model system in biomedical imaging, particularly for label-free imaging of lipids. scientificlabs.co.ukscientificlabs.comuci.eduscilit.comjove.commengwanglab.orgresearchgate.netmengwanglab.org Lipids are challenging to image due to their lack of intrinsic fluorescence, making label-free techniques highly desirable. jove.commengwanglab.orgacs.org
Stimulated Raman Scattering (SRS) microscopy is a powerful label-free chemical imaging technology that enables rapid and quantitative detection of lipids in living cells with subcellular resolution. jove.commengwanglab.org this compound, with its simple molecular structure containing CH2 and CH3 groups abundant in fatty acids (a key component of lipids), acts as a representative molecule for the analysis of C-H stretching bands in Raman spectra. uci.edu It is used as a standard for instrument calibration and to optimize the microscope's SRS signal due to its strong C-H bond signal. scientificlabs.co.ukscientificlabs.comjove.commengwanglab.orgmengwanglab.org This allows for the detection and quantification of storage lipid levels in intact cells, tissue sections, and whole organisms like Caenorhabditis elegans. jove.commengwanglab.org
The C-H stretching vibrations in this compound provide strong contributions to the vibrational spectrum, making this region premier for rapid spectroscopic detection of biologically relevant molecules. uci.edu Anharmonic vibrational calculations for this compound's Raman spectrum provide insights into the roles of symmetric and asymmetric CH3 and CH2 hydrogenic stretches, which are valuable for interpreting spectra of long-chain hydrocarbons and analyzing CARS imaging of lipids. uci.edu
Chemical Synthesis and Reaction Media
This compound is widely utilized in chemical synthesis as a nonpolar solvent and as a reaction medium due to its inert nature and ability to dissolve nonpolar compounds. atamanchemicals.comnih.govsdlookchem.comchemicalbook.com
It is frequently employed in organic chemistry laboratories for various chemical reactions and processes, including organic synthesis and extraction processes. atamanchemicals.comnih.govsdlookchem.com Its nonpolar characteristic makes it suitable for extracting nonpolar compounds from complex mixtures. atamanchemicals.comsolubilityofthings.com this compound can also serve as a mobile or stationary phase in column chromatography techniques for compound separation. atamanchemicals.com
In specific synthetic applications, n-dodecane acts as a non-polar solvent for the direct synthesis of indium nanoparticles. It can also be used as a diluent in bifunctional ionic liquids for the extraction of lithium from brines. Furthermore, this compound is sometimes used as a phase transfer catalyst in organic synthesis reactions, facilitating the transfer of ions or polar molecules between immiscible phases. atamanchemicals.com
This compound's stability under normal conditions makes it a reliable medium, though it can decompose at high temperatures, releasing irritating fumes. sdlookchem.comchemicalbook.com It is also used as a reference material for organic synthesis intermediates and as a standard substance in chromatographic analysis. sdlookchem.comchemicalbook.com In organic synthesis methodology, n-dodecane is often used as an internal standard for gas chromatography to aid in optimizing organic reaction conditions and qualitative analysis. sdlookchem.com
Nonpolar Solvent in Organic Reactions
This compound is frequently employed as a nonpolar solvent in various chemical reactions and processes, especially within organic chemistry laboratories. nih.govatamanchemicals.com Its inherent nonpolar nature allows it to effectively dissolve nonpolar compounds, making it a critical medium for organic synthesis and other chemical reactions. nih.gov Beyond its role in dissolving reactants, this compound has been shown to enhance the thermal stability of certain proteins, such as alcohol dehydrogenases, in organic solvent systems, highlighting its utility in biocatalysis and enzyme-related research. fishersci.ca
Extraction Solvent for Nonpolar Compounds
The nonpolar characteristics of this compound render it highly suitable as an extraction solvent for isolating nonpolar compounds from complex mixtures. nih.gov It is effectively utilized in organic chemistry for dissolving and separating substances, aiding in their isolation and purification. nih.gov For instance, this compound has been investigated for the extraction of hydrocarbons from algal cultures, such as Botryococcus braunii, demonstrating its applicability in biotechnological and biofuel research. uni.lu Furthermore, its use extends to chromatographic techniques, where it can serve as either a mobile or stationary phase for compound separation. nih.gov
Inorganic Diluent in Extraction Systems
This compound finds significant application as an inorganic diluent, forming an organic phase in various extraction systems. nih.govfishersci.cathegoodscentscompany.com This property is exploited in processes such as the extraction of lactic acid from aqueous solutions, where this compound can be combined with extractants like tri-n-octylamine and active diluents such as decanol. nih.govatamanchemicals.comfishersci.cathegoodscentscompany.comamericanelements.com In nuclear reprocessing, this compound is also utilized as a diluent for tributyl phosphate (TBP) in liquid-liquid extraction processes, facilitating the separation of uranium, plutonium, and thorium from spent nuclear fuel dissolved in nitric acid. It is also used in non-aqueous solvent extraction (NASX) systems for rare-earth nitrates, where it forms the less polar organic phase.
Surfactant Formulations and Carrier for Active Ingredients
This compound can be incorporated into surfactant formulations to modify their properties, such as foaming ability and stability. nih.gov It also functions as a carrier for active ingredients in various surfactant-based products, including detergents and cleaning agents. nih.gov In the cosmetics and personal care industry, this compound serves as a solvent, carrier, emollient, and spreading agent, contributing to product texture, spreadability, and long-lasting wear. nih.gov Additionally, this compound can be a component of the oil phase in microemulsions, which are explored as potential drug delivery systems due to their ability to improve drug solubilization and bioavailability.
Catalyst in Acid Complexes or Cationic Surfactants
This compound's hydrophobic effect plays a role in its application as a catalyst in reactions involving acid complexes or cationic surfactants. nih.gov In micellar catalysis, the presence of long alkyl chains, characteristic of this compound, can enhance the catalytic effect in certain reactions, such as the alkaline hydrolysis of carboxylic acid esters. This highlights its indirect contribution to catalytic processes by influencing the microenvironment of reactions.
Component in Adhesive and Sealant Formulations
This compound is utilized as a component in the formulation of adhesives and sealants. fishersci.ca It serves as a solvent for adhesive resins, which is crucial for achieving proper wetting, bonding, and curing of substrates. Its inclusion can contribute to desired properties such as fast drying, high strength, and resistance to moisture and temperature extremes in various construction, automotive, and industrial bonding applications.
Intermediate in Detergent and Surfactant Manufacturing
This compound serves as an intermediate in the manufacturing of detergents and surfactants. For example, 1-dodecene, which can be produced from this compound, is used in the production of detergents. Derivatives of this compound, such as linear alkylbenzene sulfonates (e.g., sodium dodecylbenzenesulfonate), are major components of laundry detergents and other cleaning compositions, providing essential wetting, detergency, and emulsification properties. Branched-chain surfactants, which can be derived from hydrocarbons like this compound, are also widely used in various cleaning products.
Q & A
Q. What experimental design considerations are critical for safely handling dodecane in laboratory settings?
Safe handling of this compound requires adherence to protocols for volatile hydrocarbons, including proper ventilation, use of personal protective equipment (PPE), and containment strategies to minimize inhalation or skin contact. Experiments must be conducted by qualified personnel in authorized facilities equipped with emergency response systems. Rigorous material compatibility checks (e.g., with solvents or reactive agents) and waste disposal procedures are essential .
Q. What methodologies are recommended for accurately measuring the PVT (pressure-volume-temperature) properties of this compound under extreme conditions?
Indirect volumetric measurements using degassed samples in controlled glass apparatuses can mitigate bubble formation under negative pressures. Calibration against known positive-pressure PVT data (e.g., from literature) and validation via equations of state (e.g., Tait equation) ensure accuracy. Temperature stability (±0.1°C) and high-resolution pressure sensors are critical for reproducibility .
Advanced Research Questions
Q. How can response surface methodology (RSM) and analysis of variance (ANOVA) be employed to optimize this compound removal efficiency in rotating biological contactor systems?
RSM identifies non-linear interactions between variables (e.g., disc rotation speed, hydraulic retention time, influent concentration). A central composite design with ANOVA validates the significance of factors (e.g., biomass dosage vs. retention time) and generates predictive models. For instance, a quadratic model with p < 0.05 for terms like AB (rotation speed × retention time) can pinpoint optimal conditions (e.g., 15 rpm, 24-hour retention) for >90% removal .
Q. What statistical approaches are necessary to validate computational models simulating this compound droplet distribution in turbulent reacting flows?
Comparative analysis of Sauter mean diameter (SMD) distributions between simulations (e.g., Eulerian-Lagrangian models) and experimental laser diffraction data at defined distances from nozzles (10–60 mm) ensures model accuracy. Root-mean-square error (RMSE) <5% and sensitivity analysis for turbulence parameters (e.g., k-ε model constants) are required to address discrepancies in polydisperse spray predictions .
Q. How do interactions between biomass dosage and hydraulic retention time influence this compound biodegradation kinetics in bioremediation processes?
Monod kinetics coupled with inhibition models reveal substrate limitations at high biomass concentrations (>3 g/L), where oxygen diffusion becomes rate-limiting. Long retention times (>48 hours) enhance microbial acclimatization but risk metabolic byproduct accumulation. ANOVA interaction plots (e.g., biomass × time) show synergistic effects up to a threshold, beyond which removal plateaus due to biofilm saturation .
Q. What challenges arise in gas chromatography-mass spectrometry (GC-MS) analysis when this compound is used as an overlay in microbial pinene production studies, and how can these be methodologically addressed?
this compound’s high volatility causes column contamination, leading to baseline drift and false peaks. Solutions include reducing injection volumes (≤1 µL), using guard columns, and post-run bake-outs at 300°C. Quantification requires internal standards (e.g., deuterated this compound) to correct for phase separation artifacts in microbial culture overlays .
Q. How can thermodynamic equations of state be tested for liquid this compound under negative pressure conditions using indirect volumetric measurements?
Metastable liquid states are achieved via Berthelot tube experiments, where degassed this compound is subjected to tension via controlled cooling. Validation involves comparing measured negative-pressure PVT data (e.g., −10 MPa at 25°C) against extrapolated Tait equation predictions. Discrepancies >5% indicate limitations in assuming liquid-phase continuity across pressure regimes .
Notes on Methodology
- Basic questions focus on foundational techniques (safety, measurement) for early-career researchers.
- Advanced questions emphasize complex variable interactions, statistical validation, and mechanistic modeling for specialized applications (bioremediation, combustion, thermodynamics).
- All answers integrate empirical data, statistical thresholds, and experimental best practices from peer-reviewed studies to ensure methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
